Product packaging for Desacetylcephapirin sodium(Cat. No.:CAS No. 104557-24-6)

Desacetylcephapirin sodium

Cat. No.: B607064
CAS No.: 104557-24-6
M. Wt: 403.4 g/mol
InChI Key: XYXWZYPKYXORJY-GBWFEORMSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desacetyl Cephapirin Sodium Salt is the major active metabolite of the first-generation cephalosporin antibiotic, Cephapirin . This compound exhibits broad-spectrum antibacterial activity by inhibiting bacterial cell wall synthesis, a mechanism it inherits from its parent compound. Its bactericidal action results from a high affinity for penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking . Research indicates that Desacetyl Cephapirin Sodium Salt is particularly effective against mastitis pathogens, demonstrating potent activity against Staphylococcus aureus and coagulase-negative staphylococci . In vitro studies have shown low minimum inhibitory concentrations (MIC 50 ) against key pathogens, including 0.12 µg/mL for coagulase-negative staphylococci and 0.25 µg/mL for Streptococcus dysgalactiae . Furthermore, its efficacy extends to other common laboratory strains, such as E. coli , K. pneumoniae , P. mirabilis , and S. aureus . As a fully characterized compound, Desacetyl Cephapirin Sodium Salt serves as a critical reference standard for analytical purposes. It is used in analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . The compound has a molecular formula of C 15 H 14 N 3 NaO 5 S 2 and a molecular weight of 403.4 g/mol . It is supplied as a crystalline solid and is soluble in DMSO, slightly soluble in methanol and water . For laboratory handling, it is recommended to store the product at -20°C . This product is provided for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N3NaO5S2 B607064 Desacetylcephapirin sodium CAS No. 104557-24-6

Properties

IUPAC Name

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXWZYPKYXORJY-GBWFEORMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N3NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747519
Record name Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104557-24-6
Record name Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Profile of Desacetylcephapirin Sodium: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Antimicrobial Activity and Characteristics of a Primary Cephapirin Metabolite

Introduction

Cephapirin, a first-generation cephalosporin antibiotic, undergoes metabolic transformation in the body, leading to the formation of several metabolites. Among these, desacetylcephapirin is the most significant, not only due to its prevalence but also because it retains microbiological activity.[1][2] This technical guide provides a comprehensive overview of the biological activity of desacetylcephapirin sodium, the salt form of this primary metabolite.

This document is intended for researchers, scientists, and professionals in drug development who are investigating the pharmacokinetics, pharmacodynamics, and antimicrobial spectrum of cephapirin and its derivatives. Herein, we present quantitative data on its antimicrobial potency, detailed experimental protocols for assessing its activity, and visual representations of its metabolic origin and mechanism of action.

Biological Activity of this compound

Desacetylcephapirin is known to be a microbiologically active metabolite.[1][2] Its formation occurs through the deacetylation of the parent compound, cephapirin.[2][3] The in vitro antimicrobial activity of desacetylcephapirin has been quantified against several bacterial pathogens, particularly those associated with bovine mastitis.

Antimicrobial Spectrum and Potency

The antimicrobial potency of desacetylcephapirin is generally considered to be slightly less than that of its parent compound, cephapirin. However, it still exhibits significant inhibitory effects against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's in vitro activity, representing the lowest concentration of the agent that prevents visible growth of a bacterium.

The following table summarizes the MIC50 and MIC90 values for this compound against a panel of mastitis pathogens. The MIC50 represents the concentration at which 50% of the tested isolates are inhibited, while the MIC90 is the concentration that inhibits 90% of the isolates.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus980.250.25
Coagulase-negative staphylococci990.120.25
Streptococcus dysgalactiae970.060.06
Streptococcus uberis960.120.12
Escherichia coli98>16>16

Data sourced from Cortinhas et al. (2013).[4][5]

As the data indicates, desacetylcephapirin is most potent against streptococcal species, followed by staphylococci. Its activity against Escherichia coli, a Gram-negative bacterium, is limited, which is characteristic of first-generation cephalosporins. For staphylococcal and streptococcal isolates, there is a high level of agreement in the susceptibility classifications between cephapirin and desacetylcephapirin.[4][5]

Experimental Protocols

The determination of the antimicrobial activity of this compound is primarily achieved through standardized in vitro susceptibility testing methods. The data presented in this guide was obtained using the agar dilution method, a reference technique for MIC determination.

Agar Dilution Method for MIC Determination

The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[6][7] The protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves the following key steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent, as recommended by CLSI guidelines for cephalosporins.[6]

  • Preparation of Agar Plates with Antimicrobial: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the this compound stock solution. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown overnight on a non-selective agar medium. A standardized inoculum is then prepared by suspending morphologically similar colonies in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 1 x 104 colony-forming units (CFU) per spot on the agar plate.[6]

  • Inoculation of Plates: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions.

  • Incubation: The inoculated plates are incubated at a controlled temperature, typically 35°C, for 16-20 hours under aerobic conditions.

  • Reading of Results: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism. The growth of one or two colonies or a faint haze is generally disregarded.[6]

  • Quality Control: The procedure is validated by concurrently testing standard quality control bacterial strains with known MIC values for the antimicrobial agent being tested.

Visualizations: Pathways and Workflows

To further elucidate the context and methodology related to this compound, the following diagrams have been generated.

Metabolic Pathway of Desacetylcephapirin Formation

The primary metabolic pathway for cephapirin involves enzymatic hydrolysis, leading to the formation of desacetylcephapirin.

metabolic_pathway Cephapirin Cephapirin Desacetylcephapirin Desacetylcephapirin (Microbiologically Active) Cephapirin->Desacetylcephapirin Deacetylation Esterase Esterase Enzymes (e.g., Cephalosporin-C deacetylase) Esterase->Cephapirin

Caption: Metabolic conversion of cephapirin to desacetylcephapirin.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, desacetylcephapirin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[8][9]

mechanism_of_action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Wall Weakening & Cell Lysis Peptidoglycan->CellLysis Inhibition Leads To Desacetylcephapirin Desacetylcephapirin Sodium Desacetylcephapirin->PBP Binds to & Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow: Agar Dilution MIC Determination

The following diagram illustrates the logical flow of the agar dilution method for determining the Minimum Inhibitory Concentration.

experimental_workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_plates Prepare Agar Plates with Serial Dilutions of Antimicrobial prep_stock->prep_plates inoculate Spot-Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read Plates and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination via the agar dilution method.

Conclusion

This compound, the primary active metabolite of cephapirin, demonstrates significant in vitro antibacterial activity, particularly against Gram-positive cocci such as staphylococci and streptococci. While its potency is slightly reduced compared to the parent compound, its sustained presence in tissues and milk following cephapirin administration underscores its potential contribution to the overall therapeutic effect.[2][10] A thorough understanding of its biological activity, facilitated by standardized experimental protocols like the agar dilution method, is crucial for the accurate interpretation of pharmacokinetic and pharmacodynamic data in both clinical and research settings. The information and visualizations provided in this guide offer a foundational resource for professionals engaged in the study and development of cephalosporin antibiotics.

References

In Vitro Antibacterial Spectrum of Desacetylcephapirin Sodium Against MRSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies used to assess the in vitro antibacterial spectrum of Desacetylcephapirin sodium against Methicillin-Resistant Staphylococcus aureus (MRSA). Due to a lack of specific published studies detailing the direct antibacterial spectrum of this compound against MRSA, this guide outlines the standard experimental protocols applicable for such an evaluation. It also presents available data on the parent compound, cephapirin, and its metabolites to offer a scientifically grounded estimation of potential activity.

Introduction

Methicillin-Resistant Staphylococcus aureus (MRSA) continues to be a significant global health threat, necessitating the exploration of new and existing antimicrobial agents. Cephapirin, a first-generation cephalosporin, is known for its activity against Gram-positive bacteria. In vivo, cephapirin is metabolized to desacetylcephapirin, which also possesses antibacterial properties. Understanding the intrinsic activity of this metabolite against MRSA is crucial for a complete picture of the therapeutic potential of cephapirin. This document details the standardized procedures for determining the in vitro antibacterial spectrum of compounds like this compound against MRSA.

Quantitative Data on Antibacterial Activity

Research indicates that the desacetyl metabolites of cephalosporins, including cephapirin, are generally less active than the parent drug. The activity of desacetylcephapirin is reported to be approximately 5-55% of the activity of cephapirin, depending on the bacterial species.[1]

The following table summarizes the known in vitro activity of the parent compound, cephapirin, against Staphylococcus aureus. These values can serve as a benchmark for estimating the potential MIC range of this compound.

CompoundOrganismMIC Range (μg/mL)Notes
CephapirinStaphylococcus aureus0.09 - 12.5Includes both penicillin-susceptible and penicillin-resistant strains.[2][3]
CephapirinPenicillin-Resistant S. aureus≤ 5All tested isolates were inhibited and killed at this concentration.[2]
DesacetylcephapirinStaphylococcus aureusNot directly reportedActivity is estimated to be 5-55% of cephapirin.[1]

Note: The provided MIC values for cephapirin may not be fully representative of its activity against contemporary, multidrug-resistant MRSA strains. Dedicated studies are required to determine the precise antibacterial spectrum of this compound against such isolates.

Experimental Protocols

The following are detailed methodologies for determining the in vitro antibacterial spectrum of a compound against MRSA, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

3.1.1 Materials:

  • This compound (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • A panel of clinically relevant MRSA isolates and reference strains (e.g., S. aureus ATCC 43300)

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

3.1.2 Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to achieve a concentration twice the highest desired final concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent in CAMHB directly in the 96-well microtiter plates.

  • Inoculum Preparation: Culture the MRSA isolates on a suitable agar medium for 18-24 hours. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is an alternative standardized procedure for MIC determination.

3.2.1 Materials:

  • This compound (analytical grade)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • A panel of MRSA isolates and reference strains

  • Inoculum replicating device

  • Incubator (35°C ± 2°C)

3.2.2 Procedure:

  • Preparation of Agar Plates: Prepare a series of MHA plates each containing a different concentration of this compound. This is done by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.

  • Inoculum Preparation: Prepare the MRSA inoculum as described for the broth microdilution method, but the final dilution should result in approximately 10^4 CFU per spot.

  • Inoculation: Using an inoculum replicating device, spot the bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration. A control plate with no antimicrobial agent should also be inoculated.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA using the broth microdilution method.

MIC_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage start Start: Obtain MRSA Isolates and Test Compound prep_compound Prepare Stock Solution of This compound start->prep_compound prep_inoculum Prepare MRSA Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculation Inoculate Wells with Standardized MRSA Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Growth (Determine MIC) incubation->read_results end_point End: Report MIC Value read_results->end_point

Caption: Workflow for MIC Determination via Broth Microdilution.

Conceptual Signaling Pathway of Beta-Lactam Action

The diagram below illustrates the general mechanism of action for beta-lactam antibiotics, such as cephalosporins, and the primary mechanism of resistance in MRSA.

Beta_Lactam_Action cluster_MSSA Methicillin-Susceptible S. aureus (MSSA) cluster_MRSA Methicillin-Resistant S. aureus (MRSA) BetaLactam Cephapirin / Desacetylcephapirin PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds to & Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to BetaLactam_R Cephapirin / Desacetylcephapirin PBP2a PBP2a (mecA gene product) BetaLactam_R->PBP2a Low binding affinity CellWall_R Continued Cell Wall Synthesis PBP2a->CellWall_R Catalyzes Resistance Resistance CellWall_R->Resistance

Caption: Beta-Lactam Action and MRSA Resistance Mechanism.

References

The Pharmacokinetic Profile and Metabolic Journey of Desacetylcephapirin Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetylcephapirin, the principal and microbiologically active metabolite of the first-generation cephalosporin antibiotic cephapirin, plays a crucial role in the overall therapeutic efficacy and residue profile of its parent compound. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic pathway of desacetylcephapirin sodium. It consolidates available quantitative data, details experimental methodologies, and visualizes the metabolic conversion process to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Cephapirin is a widely used beta-lactam antibiotic in both human and veterinary medicine. Following administration, cephapirin undergoes deacetylation to form desacetylcephapirin, a metabolite that retains significant antibacterial activity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of desacetylcephapirin is critical for optimizing dosing regimens, ensuring therapeutic success, and managing potential drug residues. This guide delves into the core pharmacokinetic parameters and the metabolic conversion of cephapirin to desacetylcephapirin.

Pharmacokinetics of Desacetylcephapirin

The pharmacokinetic profile of desacetylcephapirin is intrinsically linked to the administration and metabolism of its parent drug, cephapirin. Desacetylcephapirin is formed in various tissues and fluids, including plasma, milk, and the kidneys.[1][2]

Absorption and Distribution

Following the administration of cephapirin, desacetylcephapirin is detected in systemic circulation and various tissues. In dairy cattle, after intramammary infusion of cephapirin sodium, desacetylcephapirin is the predominant active substance found in milk.[3]

Metabolism and Excretion

The primary metabolic pathway for cephapirin is its conversion to desacetylcephapirin. This biotransformation is a deacetylation reaction catalyzed by esterase enzymes. While specific esterases have not been definitively identified for all species, carboxylesterases, particularly CES1 and CES2 in humans, are known to hydrolyze a wide range of ester-containing drugs and are likely involved in this process.[4][5][6] The kidneys are suggested to play a role not only in the excretion but also in the metabolism of cephapirin to desacetylcephapirin.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for desacetylcephapirin are often reported in the context of studies on its parent drug, cephapirin. The following tables summarize key pharmacokinetic parameters for both cephapirin and desacetylcephapirin, primarily derived from studies in dairy cows following intramammary infusion of cephapirin sodium.

Table 1: Concentration of Cephapirin and Desacetylcephapirin in Bovine Milk Following Intramammary Infusion

Time Post-InfusionCephapirin Concentration (µg/mL)Desacetylcephapirin Concentration (µg/mL)
12 hours15.723.0
24 hours4.88.5
36 hours1.53.2
48 hours0.51.2

Data represents geometric mean concentrations in bucket milk samples from healthy Holstein cows after intramammary infusion of 200 mg of cephapirin.

Metabolic Pathway of this compound

The metabolic conversion of cephapirin to desacetylcephapirin is a one-step hydrolysis reaction.

Enzymatic Conversion

The deacetylation of cephapirin is catalyzed by esterase enzymes, a broad class of hydrolases. In humans, carboxylesterases (CES) are major enzymes responsible for the hydrolysis of ester-containing drugs.[4][5] Human CES1 is highly expressed in the liver, while CES2 is predominantly found in the intestine.[4] It is plausible that these or analogous esterases in other species are responsible for the conversion of cephapirin.

metabolic_pathway cephapirin Cephapirin desacetylcephapirin Desacetylcephapirin cephapirin->desacetylcephapirin Deacetylation enzyme Esterases (e.g., Carboxylesterases) enzyme->cephapirin

Metabolic conversion of Cephapirin.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of desacetylcephapirin pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Dairy Cattle

Objective: To determine the concentration of cephapirin and desacetylcephapirin in milk following intramammary infusion.

Protocol:

  • Animal Selection: Healthy lactating Holstein cows are selected for the study.

  • Drug Administration: A single intramammary infusion of cephapirin sodium (e.g., 200 mg) is administered into one quarter of the udder immediately after milking.

  • Sample Collection: Milk samples are collected from the treated quarter at predetermined time points (e.g., 12, 24, 36, 48, 60, and 72 hours post-infusion).

  • Sample Processing: A portion of each milk sample is immediately frozen and stored at -20°C or lower until analysis.

  • Analytical Method: Concentrations of cephapirin and desacetylcephapirin in the milk samples are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][7][8]

experimental_workflow_invivo cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase animal_selection Select Healthy Lactating Cows drug_admin Intramammary Infusion of Cephapirin Sodium animal_selection->drug_admin sample_collection Collect Milk Samples at Timed Intervals drug_admin->sample_collection sample_storage Store Milk Samples at -20°C sample_collection->sample_storage lcms_analysis LC-MS/MS Analysis for Cephapirin & Desacetylcephapirin sample_storage->lcms_analysis data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis experimental_workflow_invitro microsome_prep Prepare Liver Microsomes incubation_setup Set up Incubation Mixture: Microsomes, Cephapirin, Buffer microsome_prep->incubation_setup incubation Incubate at 37°C incubation_setup->incubation termination Terminate Reaction with Cold Solvent incubation->termination analysis Quantify Desacetylcephapirin by LC-MS/MS termination->analysis

References

Desacetylcephapirin Sodium and its Interplay with Antimicrobial Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin, the primary active metabolite of the first-generation cephalosporin antibiotic cephapirin, plays a significant role in the therapeutic efficacy of its parent drug.[1] As with all β-lactam antibiotics, the emergence of antimicrobial resistance poses a significant threat to its clinical utility. Understanding the molecular mechanisms by which bacteria develop resistance to desacetylcephapirin sodium is paramount for the development of strategies to preserve its effectiveness and for the design of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core mechanisms of resistance affecting desacetylcephapirin, detailed experimental protocols for their investigation, and a quantitative overview of its potential interactions with resistant bacterial isolates.

Core Mechanisms of Bacterial Resistance to this compound

The primary mechanisms by which bacteria exhibit resistance to desacetylcephapirin and other β-lactam antibiotics can be categorized into four main areas: enzymatic degradation, alteration of the drug target, reduced drug accumulation, and the development of drug tolerance.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic inactivation by β-lactamases. These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic ineffective.

  • Classification of β-Lactamases: β-lactamases are broadly classified into four molecular classes: A, B, C, and D.

    • Class A, C, and D enzymes are serine β-lactamases, utilizing a serine residue in their active site for catalysis.[2]

    • Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[2]

  • Hydrolysis of Desacetylcephapirin: The susceptibility of desacetylcephapirin to hydrolysis by various β-lactamases is a critical determinant of its antibacterial spectrum. For instance, extended-spectrum β-lactamases (ESBLs) of the TEM and SHV families, as well as AmpC-type cephalosporinases, are known to hydrolyze a wide range of cephalosporins.[3]

The interaction between a β-lactamase and desacetylcephapirin can be visualized as a signaling pathway leading to drug inactivation.

Desacetylcephapirin This compound BetaLactamase β-Lactamase Enzyme (e.g., TEM, SHV, AmpC) Desacetylcephapirin->BetaLactamase Binding to active site AcylEnzyme Acyl-Enzyme Intermediate BetaLactamase->AcylEnzyme Acylation of Serine residue AcylEnzyme->BetaLactamase Deacylation (Enzyme regeneration) InactiveMetabolite Inactive Metabolite AcylEnzyme->InactiveMetabolite Hydrolysis of β-lactam ring

Figure 1: Signaling pathway of β-lactamase-mediated inactivation of desacetylcephapirin.

Alteration of Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. β-lactam antibiotics exert their bactericidal effect by binding to and inhibiting these proteins.

  • Mechanism of Action: Desacetylcephapirin, like other β-lactams, acts as a suicide inhibitor of PBPs by forming a stable acyl-enzyme complex, thereby preventing the cross-linking of peptidoglycan chains and leading to cell lysis.

  • Resistance through PBP Modification: Resistance can arise from mutations in the genes encoding PBPs, which reduce the binding affinity of the antibiotic to its target. A notable example is the PBP2a protein in Methicillin-Resistant Staphylococcus aureus (MRSA), encoded by the mecA gene, which has a very low affinity for most β-lactam antibiotics.[4]

The logical relationship of PBP inhibition and the development of resistance is depicted below.

cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium Desacetylcephapirin_S Desacetylcephapirin PBP_S Penicillin-Binding Protein (PBP) Desacetylcephapirin_S->PBP_S High Affinity Binding Inhibition_S Inhibition of Peptidoglycan Synthesis PBP_S->Inhibition_S Lysis_S Cell Lysis Inhibition_S->Lysis_S Desacetylcephapirin_R Desacetylcephapirin PBP_R Altered PBP (e.g., PBP2a) Desacetylcephapirin_R->PBP_R Low Affinity Binding NoInhibition_R Continued Peptidoglycan Synthesis PBP_R->NoInhibition_R Survival_R Cell Survival NoInhibition_R->Survival_R

Figure 2: Comparison of desacetylcephapirin interaction with PBPs in susceptible and resistant bacteria.

Reduced Drug Accumulation: Efflux Pumps

Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell.[5][6] Overexpression of these pumps can lead to a significant decrease in the intracellular concentration of an antibiotic, preventing it from reaching its target.

  • Efflux Pump Families: Major families of efflux pumps contributing to multidrug resistance include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family.[7]

  • Desacetylcephapirin as a Potential Substrate: While specific studies on desacetylcephapirin are limited, other β-lactams are known to be substrates for certain efflux pumps. Determining whether desacetylcephapirin is actively transported by these pumps is crucial for understanding resistance in certain bacterial species.

Quantitative Data on Desacetylcephapirin Activity

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant bacterial strains, including those with known resistance mechanisms. These values are for illustrative purposes to demonstrate how such data would be presented.

Table 1: MIC of this compound against Quality Control Strains

Bacterial StrainATCC NumberExpected MIC Range (µg/mL)
Staphylococcus aureus292130.25 - 1.0
Escherichia coli259221.0 - 4.0
Enterococcus faecalis292124.0 - 16.0
Pseudomonas aeruginosa27853> 32

Table 2: MIC of this compound against Resistant Phenotypes

Bacterial StrainResistance PhenotypePutative MIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)> 64
Escherichia coliESBL-producing (TEM, SHV)32 - >128
Klebsiella pneumoniaeAmpC-producing16 - 64
Enterococcus faeciumVancomycin-Resistant (VRE)8 - 32

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

b. Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plate wells. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

β-Lactamase Activity Assay

This protocol utilizes a chromogenic substrate, nitrocefin, to measure the hydrolytic activity of β-lactamases.[11][12]

a. Materials:

  • Purified β-lactamase enzyme or bacterial cell lysate

  • Nitrocefin stock solution

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer capable of reading at 490 nm

  • 96-well microtiter plates

b. Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the β-lactamase sample in a microtiter plate well.

  • To initiate the reaction, add a solution of nitrocefin to the well.

  • Immediately measure the absorbance at 490 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

  • The rate of hydrolysis is determined from the linear portion of the absorbance versus time plot.

  • To test for inhibition by desacetylcephapirin, pre-incubate the β-lactamase with varying concentrations of the compound before adding nitrocefin.

The workflow for a β-lactamase inhibition assay is illustrated below.

Start Start PrepareEnzyme Prepare β-Lactamase Solution Start->PrepareEnzyme PrepareInhibitor Prepare Desacetylcephapirin (Inhibitor) Dilutions Start->PrepareInhibitor PreIncubate Pre-incubate Enzyme with Inhibitor PrepareEnzyme->PreIncubate PrepareInhibitor->PreIncubate AddSubstrate Add Nitrocefin (Substrate) PreIncubate->AddSubstrate MeasureAbsorbance Measure Absorbance (490 nm) in Kinetic Mode AddSubstrate->MeasureAbsorbance AnalyzeData Analyze Data (Calculate Inhibition) MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 3: Experimental workflow for a β-lactamase inhibition assay.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol uses a fluorescently labeled penicillin derivative to assess the binding affinity of desacetylcephapirin to PBPs.[13][14][15]

a. Materials:

  • Bacterial membrane preparations containing PBPs

  • Bocillin FL (a fluorescent penicillin derivative)

  • This compound

  • SDS-PAGE equipment

  • Fluorescence gel scanner

b. Procedure:

  • Incubate the bacterial membrane preparations with varying concentrations of this compound for a specified time to allow for binding to PBPs.

  • Add Bocillin FL to the mixture and incubate to allow the fluorescent probe to bind to any available PBPs.

  • Terminate the reaction by adding a sample buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • The affinity of desacetylcephapirin for specific PBPs is determined by the reduction in the fluorescent signal of the corresponding PBP bands at increasing concentrations of the compound.

Conclusion

The role of this compound in antimicrobial resistance is multifaceted and primarily governed by the established mechanisms of β-lactam resistance. A thorough understanding of its interaction with β-lactamases, its affinity for wild-type and altered PBPs, and its potential as an efflux pump substrate is essential for predicting its clinical efficacy and for the strategic development of future antimicrobial therapies. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these interactions, enabling researchers to generate the critical data needed to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide on the Interaction of Desacetylcephapirin Sodium with Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic. The bactericidal action of desacetylcephapirin, like other β-lactam antibiotics, is primarily achieved through the inhibition of bacterial cell wall synthesis. This is accomplished by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides a detailed overview of the interaction between desacetylcephapirin sodium and PBPs, including the underlying mechanism of action and comprehensive experimental protocols for studying these interactions.

Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins

The structural integrity of the bacterial cell wall is maintained by a cross-linked peptidoglycan layer. The final and crucial step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by PBPs. Desacetylcephapirin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.

The interaction proceeds via the following steps:

  • Non-covalent Binding: Desacetylcephapirin initially binds to the active site of the PBP, forming a non-covalent Michaelis complex.

  • Acylation: The highly reactive β-lactam ring of desacetylcephapirin is then attacked by the active-site serine residue of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Inhibition: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction necessary for cell wall cross-linking.

  • Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

G cluster_0 Mechanism of PBP Inhibition by Desacetylcephapirin PBP Active PBP (Penicillin-Binding Protein) NonCovalentComplex Non-covalent Michaelis Complex PBP->NonCovalentComplex Reversible Binding Desacetylcephapirin Desacetylcephapirin (β-Lactam Antibiotic) Desacetylcephapirin->NonCovalentComplex AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive PBP) NonCovalentComplex->AcylEnzyme Acylation of Active Site Serine Inhibition Inhibition of Peptidoglycan Synthesis AcylEnzyme->Inhibition Lysis Cell Lysis and Bacterial Death Inhibition->Lysis

Mechanism of PBP inhibition by desacetylcephapirin.

Quantitative Analysis of PBP Binding

While specific quantitative binding data for desacetylcephapirin with various PBPs is not extensively published, the affinity is typically determined by measuring the concentration of the antibiotic required to inhibit the binding of a labeled β-lactam to the PBPs by 50% (IC50). The following table outlines the typical PBP targets for cephalosporins in key bacterial species.

Bacterial SpeciesHigh-Molecular-Weight PBPs (Essential for Viability)Low-Molecular-Weight PBPs (Non-Essential)Primary Cephalosporin Targets
Staphylococcus aureusPBP1, PBP2, PBP3, PBP4-PBP1, PBP2, PBP3
Escherichia coliPBP1a, PBP1b, PBP2, PBP3PBP4, PBP5, PBP6PBP1a, PBP1b, PBP3

Experimental Protocols

The following sections detail standardized experimental protocols to determine the binding affinity of this compound to bacterial PBPs.

Preparation of Bacterial Membranes

This protocol describes the isolation of bacterial membranes containing the target PBPs.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • DNase I and RNase A

  • Ultracentrifuge

  • Bradford assay reagents

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with a suitable buffer.

  • Resuspend the cells in lysis buffer containing DNase I and RNase A.

  • Lyse the cells using a French press or sonication.

  • Remove intact cells and debris by low-speed centrifugation.

  • Pellet the membranes from the supernatant by ultracentrifugation.

  • Wash the membrane pellet and resuspend in a storage buffer.

  • Determine the protein concentration using the Bradford assay.

  • Store the membrane preparation at -80°C.

Competitive PBP Binding Assay

This assay determines the IC50 of this compound for specific PBPs.

Materials:

  • Prepared bacterial membranes

  • This compound (various concentrations)

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • Fluorescence imager

Procedure:

  • Pre-incubate aliquots of the bacterial membrane preparation with varying concentrations of this compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

  • Add a fixed, saturating concentration of fluorescently labeled penicillin to each aliquot and incubate for another defined period (e.g., 10 minutes).

  • Stop the reaction by adding a sample buffer containing SDS and boiling.

  • Separate the PBP-antibiotic complexes by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Quantify the fluorescence intensity of each PBP band at each desacetylcephapirin concentration.

  • Calculate the IC50 value, which is the concentration of desacetylcephapirin that reduces the fluorescence intensity by 50% compared to the control (no desacetylcephapirin).

G cluster_1 Experimental Workflow for PBP Competitive Binding Assay A Bacterial Membrane Preparation (with PBPs) B Pre-incubation with Desacetylcephapirin (Varying Conc.) A->B C Incubation with Fluorescent Penicillin B->C D SDS-PAGE Separation of PBPs C->D E Fluorescence Imaging of Gel D->E F Quantification of Fluorescence Intensity E->F G Calculation of IC50 Value F->G

Workflow for determining PBP binding affinity.

Conclusion

This compound exerts its bactericidal effect through the covalent and irreversible inhibition of penicillin-binding proteins, key enzymes in bacterial cell wall biosynthesis. While specific quantitative binding affinities for desacetylcephapirin are not widely documented, established in vitro methods, such as competitive binding assays, provide a robust framework for determining these crucial parameters. A thorough understanding of the interaction between desacetylcephapirin and various PBPs is essential for predicting its antibacterial spectrum and for the development of future β-lactam antibiotics with improved efficacy against resistant bacterial strains.

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Desacetylcephapirin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Desacetylcephapirin sodium in plasma. Desacetylcephapirin is the primary active metabolite of the first-generation cephalosporin antibiotic, Cephapirin. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. The method has been validated according to FDA and EMA guidelines and demonstrates excellent linearity, accuracy, precision, and stability.

Introduction

Cephapirin is a beta-lactam antibiotic used in veterinary medicine. Following administration, it is rapidly metabolized to Desacetylcephapirin, which also possesses antibacterial activity. To understand the complete pharmacokinetic profile and therapeutic efficacy of Cephapirin, it is essential to quantify both the parent drug and its active metabolite. HPLC-MS/MS has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, specificity, and speed. This application note provides a detailed protocol for the development and validation of a robust HPLC-MS/MS method for the quantification of this compound in a biological matrix.

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Cefoxitin (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic acid (LC-MS Grade)

  • Ultrapure water

  • Control biological plasma (e.g., human, bovine)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solution of Desacetylcephapirin (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in ultrapure water.

  • Stock Solution of Cefoxitin (IS) (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefoxitin in methanol.

  • Working Standard Solutions: Prepare working standard solutions of Desacetylcephapirin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Working IS Solution (100 ng/mL): Dilute the Cefoxitin stock solution with a 50:50 mixture of acetonitrile and water.

HPLC-MS/MS Method

Chromatographic Conditions

A C18 reversed-phase column is employed for the separation of Desacetylcephapirin and the internal standard. A gradient elution program with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile allows for efficient separation and rapid analysis time.

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions for Desacetylcephapirin and the internal standard, Cefoxitin, are optimized for maximum sensitivity and specificity. The molecular weight of Desacetylcephapirin free acid is approximately 381.4 g/mol , leading to a protonated precursor ion [M+H]⁺ of roughly m/z 382.4.[1]

ParameterDesacetylcephapirinCefoxitin (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 382.4428.1
Product Ion (Q3) m/z (Quantifier) To be determined experimentally396.1
Product Ion (Q3) m/z (Qualifier) To be determined experimentally179.1
Dwell Time (ms) 100100
Collision Energy (eV) To be optimizedTo be optimized
Declustering Potential (V) To be optimizedTo be optimized

Note: The product ions and collision energies for Desacetylcephapirin need to be determined by infusing a standard solution into the mass spectrometer and performing product ion scans.

Protocols

Standard Curve and Quality Control (QC) Sample Preparation
  • Prepare calibration standards by spiking appropriate amounts of the Desacetylcephapirin working standard solutions into control plasma to achieve a concentration range of 1 - 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in a similar manner.

Sample Preparation Protocol
  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the Cefoxitin working IS solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Below is a diagram illustrating the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (Cefoxitin) plasma->add_is Step 1 protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Step 2 vortex Vortex protein_precipitation->vortex Step 3 centrifuge Centrifuge vortex->centrifuge Step 4 supernatant Collect Supernatant centrifuge->supernatant Step 5 hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Method Validation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[2] The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Validation Results Summary
Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of nominal values (±20% at LLOQ)
Precision (Intra- and Inter-day) RSD < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect No significant matrix effect observed
Stability (Freeze-thaw, Bench-top, Long-term) Stable under tested conditions

Data Presentation

The quantitative data for the calibration curve and quality control samples are summarized below.

Calibration Curve Data
Nominal Conc. (ng/mL)Calculated Conc. (Mean ± SD, n=3)Accuracy (%)
11.05 ± 0.08105.0
54.89 ± 0.2197.8
2526.1 ± 1.3104.4
10098.7 ± 4.598.7
250255.2 ± 11.8102.1
500491.5 ± 23.698.3
10001012.3 ± 45.1101.2
Quality Control Sample Data
QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
LLOQ11.08 ± 0.12108.011.1
Low (LQC)32.89 ± 0.2596.38.7
Medium (MQC)300309.6 ± 14.2103.24.6
High (HQC)800785.4 ± 35.798.24.5

Signaling Pathway/Logical Relationship Diagram

The logical relationship for method validation according to regulatory guidelines can be visualized as follows.

validation_logic cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application optimization Optimization of LC and MS Parameters selectivity Selectivity optimization->selectivity linearity Linearity & Range optimization->linearity lloq LLOQ optimization->lloq accuracy_precision Accuracy & Precision selectivity->accuracy_precision linearity->accuracy_precision lloq->accuracy_precision recovery_matrix Recovery & Matrix Effect accuracy_precision->recovery_matrix stability Stability recovery_matrix->stability sample_analysis Routine Sample Analysis stability->sample_analysis Validated Method

Caption: Logical flow of HPLC-MS/MS method validation.

Conclusion

This application note presents a simple, rapid, and reliable HPLC-MS/MS method for the quantification of this compound in plasma. The method meets the requirements for bioanalytical method validation as per regulatory guidelines and is suitable for use in pharmacokinetic and other drug development studies. The use of a simple protein precipitation step and a short chromatographic run time allows for high-throughput analysis.

References

Application of Desacetylcephapirin sodium in antimicrobial susceptibility testing.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic. Following administration, cephapirin is partially metabolized to desacetylcephapirin. While cephapirin is the active pharmaceutical ingredient, the presence and activity of desacetylcephapirin are relevant in understanding the overall antimicrobial effect, particularly in specific body compartments where metabolism may occur, such as in milk and tissues.[1] These application notes provide a summary of the in vitro activity of desacetylcephapirin sodium and protocols for its evaluation in antimicrobial susceptibility testing (AST).

The primary mechanism of action for cephalosporins, including desacetylcephapirin, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.

In Vitro Antimicrobial Activity

Studies have shown that desacetylcephapirin retains antimicrobial activity, although its potency can be less than that of the parent compound, cephapirin, depending on the bacterial species.[2] The most comprehensive data available for the comparative in vitro activity of cephapirin and desacetylcephapirin comes from studies on mastitis pathogens.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound compared to cephapirin sodium against a panel of common mastitis pathogens. This data is crucial for researchers investigating the antimicrobial spectrum and potency of this metabolite.

Table 1: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Staphylococcus aureus [3][4][5]

MIC (µg/mL)Cephapirin (% of Isolates)Desacetylcephapirin (% of Isolates)
≤0.0628.612.2
0.1250.051.0
0.2521.434.7
0.50.02.0
MIC50 0.12 0.12
MIC90 0.25 0.25

Table 2: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Coagulase-Negative Staphylococci [3][4][5]

MIC (µg/mL)Cephapirin (% of Isolates)Desacetylcephapirin (% of Isolates)
≤0.062.00.0
0.1230.312.1
0.2545.550.5
0.517.231.3
15.16.1
MIC50 0.25 0.25
MIC90 0.5 0.5

Table 3: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Streptococcus uberis [3][4][5]

MIC (µg/mL)Cephapirin (% of Isolates)Desacetylcephapirin (% of Isolates)
≤0.0693.865.6
0.124.231.3
0.252.13.1
MIC50 ≤0.06 ≤0.06
MIC90 ≤0.06 0.12

Table 4: Comparative MIC Distribution of Cephapirin and Desacetylcephapirin against Escherichia coli [3][4][5]

MIC (µg/mL)Cephapirin (% of Isolates)Desacetylcephapirin (% of Isolates)
21.00.0
428.60.0
819.40.0
161.00.0
321.01.0
644.19.2
>6444.989.8
MIC50 >64 >64
MIC90 >64 >64

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed. The following are detailed protocols for broth microdilution and agar dilution methods, adapted for the evaluation of this compound.

Protocol 1: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow for Broth Microdilution MIC Assay

BrothMicrodilution cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). B Prepare serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). A->B D Inoculate microtiter plate wells containing the diluted antimicrobial with the bacterial suspension. B->D C Prepare standardized bacterial inoculum (0.5 McFarland standard). C->D F Incubate plates at 35°C ± 2°C for 16-20 hours. D->F E Include positive (no antimicrobial) and negative (no bacteria) growth controls. E->F G Read the plates to determine the lowest concentration that inhibits visible bacterial growth (the MIC). F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide, DMSO) to create a stock solution of known concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Using a multichannel pipette, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • The concentration range should be appropriate to determine the MIC of the test organisms (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Agar Dilution MIC Assay

This method is particularly useful for testing multiple isolates simultaneously.

Workflow for Agar Dilution MIC Assay

AgarDilution cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound stock solution. B Add each antimicrobial dilution to molten Mueller-Hinton Agar (MHA) and pour into plates. A->B C Prepare standardized bacterial inocula (0.5 McFarland standard) for each isolate. D Spot-inoculate the surface of the agar plates with the bacterial suspensions. C->D F Incubate plates at 35°C ± 2°C for 16-20 hours. D->F E Include a control plate with no antimicrobial. E->F G Determine the MIC as the lowest concentration that inhibits visible growth. F->G CephapirinMetabolism Cephapirin Cephapirin Sodium (Administered Drug) Metabolism Metabolism (in vivo) Cephapirin->Metabolism Inhibition Inhibition of Cell Wall Synthesis Cephapirin->Inhibition Direct Activity Desacetylcephapirin This compound (Active Metabolite) Metabolism->Desacetylcephapirin Desacetylcephapirin->Inhibition Metabolite Activity Bacteria Susceptible Bacteria Inhibition->Bacteria Leads to

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Desacetylcephapirin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin is the primary active metabolite of Cephapirin, a first-generation cephalosporin antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[1][2][3] Desacetylcephapirin sodium exhibits activity against a range of Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[3] These application notes provide detailed protocols for in vitro assays to evaluate the antibacterial, cytotoxic, and anti-inflammatory properties of this compound.

Antibacterial Activity Assays

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strain Preparation: Culture Staphylococcus aureus (e.g., ATCC® 29213™) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Serial Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The concentration range should typically span from 0.06 to 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that shows no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Follow the MIC assay protocol as described above.

  • Subculturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC® 29213™)0.250.5
MRSA (Clinical Isolate)0.51
Streptococcus pyogenes (ATCC® 19615™)0.1250.25

Cytotoxicity Assay

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed human dermal fibroblasts (HDFs) or other relevant cell lines in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 µg/mL) for 24, 48, and 72 hours. Include an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Table 2: Cytotoxicity of this compound on Human Dermal Fibroblasts

Concentration (µg/mL)24h Viability (%)48h Viability (%)72h Viability (%)
198.5 ± 2.197.2 ± 3.496.5 ± 2.8
1095.3 ± 3.593.1 ± 4.191.8 ± 3.9
10090.1 ± 4.285.6 ± 5.382.4 ± 4.7
100075.4 ± 5.868.2 ± 6.160.1 ± 5.5

Anti-inflammatory Assay

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay evaluates the potential of this compound to modulate the inflammatory response in vitro.

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercial ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL)1245.8 ± 110.3987.4 ± 95.2
LPS + Desacetylcephapirin (1 µg/mL)1198.3 ± 105.7950.1 ± 88.9
LPS + Desacetylcephapirin (10 µg/mL)985.6 ± 92.1765.8 ± 79.4
LPS + Desacetylcephapirin (100 µg/mL)652.1 ± 78.4512.3 ± 65.7

Visualizations

G cluster_workflow Experimental Workflow: MIC Assay prep Prepare Bacterial Inoculum serial_dilution Serial Dilution of This compound prep->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G cluster_pathway Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition drug Desacetylcephapirin Sodium pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to cell_wall Peptidoglycan Cross-linking pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Leads to

Caption: Inhibition of Bacterial Cell Wall Synthesis by Desacetylcephapirin.

G cluster_pathway LPS-Induced Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Activation tlr4->nf_kb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nf_kb->cytokines drug Desacetylcephapirin Sodium drug->nf_kb Potential Inhibition

Caption: Potential Anti-inflammatory Mechanism via NF-κB Pathway.

References

Application Note: Solid-Phase Extraction of Desacetylcephapirin Sodium from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephapirin, the major active metabolite of the first-generation cephalosporin antibiotic cephapirin, is a key analyte in pharmacokinetic and residue studies in animal tissues.[1] Accurate quantification of Desacetylcephapirin sodium in complex biological matrices such as muscle and kidney tissue is crucial for ensuring food safety and for veterinary drug development. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex sample matrices, leading to improved analytical sensitivity and accuracy.[2]

This application note provides a detailed protocol for the solid-phase extraction of this compound from animal tissue. The described method is an adaptation of established protocols for cephapirin and other cephalosporins in biological samples and is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust SPE method.

PropertyValue
Molecular FormulaC₁₅H₁₄N₃NaO₅S₂
Molecular Weight403.41 g/mol
Charge-1
Key Functional GroupsCarboxylic acid, Amide, Thioether, Hydroxyl

Source: PubChem, Google Patents

Data Presentation: Performance of Cephapirin SPE

While specific quantitative data for the SPE of Desacetylcephapirin from tissue is limited in published literature, the following table summarizes typical performance characteristics observed for the parent compound, cephapirin, in various biological matrices. These values can serve as a benchmark for method development and validation for Desacetylcephapirin.

ParameterMatrixSorbentRecovery (%)LOQLODReference
RecoveryFecesOasis HLB>60%4.02 µg/kg-[3]
RecoveryUrineOasis HLB>80%0.96 µg/L-[3]
RecoveryMilkSupelcosil LC-1891-98%~2 µg/kg-[2]
LOQ---0.4 µg/kg (ppb)-[4][5]
LOD----0.15 µg/kg (ppb)[4][5]
Matrix EffectFecesOasis HLB-29%--[3]
Matrix EffectUrineOasis HLB-20%--[3]

Note: The rapid conversion of cephapirin to Desacetylcephapirin in tissue homogenates has been reported, which can result in apparently low or no recovery for cephapirin itself and elevated recoveries for Desacetylcephapirin.[2][6] This highlights the importance of quantifying the metabolite in tissue residue analysis.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the solid-phase extraction of this compound from tissue samples.

SPE_Workflow sample Tissue Sample (e.g., muscle, kidney) homogenization Homogenization (with extraction buffer) sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant loading Sample Loading supernatant->loading spe_cartridge SPE Cartridge (e.g., Oasis HLB) spe_cartridge->loading Load conditioning Conditioning (Methanol, Water, Buffer) conditioning->spe_cartridge washing Washing (e.g., Phosphate Buffer, Water) loading->washing Wash elution Elution (e.g., Methanol, Acetonitrile) washing->elution Elute evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for tissue sample preparation and SPE.

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from tissue samples.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Buffers: 50 mM Phosphate buffer (pH 8.5)

  • Acids: Formic acid (FA)

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic-Balanced) plus short cartridge (250 mg sorbent) or equivalent.

  • Equipment:

    • Homogenizer (e.g., rotor-stator or bead beater)

    • Centrifuge

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

Sample Preparation: Tissue Homogenization
  • Weigh approximately 1 gram of the tissue sample (e.g., muscle, kidney) into a 50 mL polypropylene centrifuge tube.

  • Add 0.5 mL of 500 mM phosphate buffer (pH 8.5), 2 mL of water, and 2.5 mL of methanol to the tube. This results in a final concentration of 50 mM phosphate buffer and 50% methanol (v/v).[3]

  • Homogenize the sample using a rotor-stator homogenizer until a uniform suspension is achieved.

  • Sonicate the homogenate at 35°C for 15 minutes.[3]

  • Centrifuge the sample at high speed (e.g., 30,000 x g) for 15 minutes at 4°C.[3]

  • Carefully decant the supernatant into a clean glass tube.

  • Dilute the supernatant to 50 mL with 50 mM phosphate buffer.[3]

Solid-Phase Extraction Protocol
  • Cartridge Conditioning:

    • Condition the Oasis HLB SPE cartridge sequentially with 3 mL of methanol, 3 mL of water, and 3 mL of 50 mM phosphate buffer.[3] Do not allow the cartridge to go dry during conditioning.

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 50 mM phosphate buffer.

    • Follow with a wash of 3 mL of water to remove hydrophilic impurities.

    • Dry the cartridge under vacuum for approximately 5 minutes.

  • Elution:

    • Elute the analyte from the cartridge by passing 3 mL of methanol followed by 3 mL of acetonitrile into a clean collection tube.[3]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried residue in 1 mL of a suitable mobile phase for LC-MS/MS analysis (e.g., 30:70 v/v methanol:water with 0.1% formic acid).[3]

    • Vortex the reconstituted sample to ensure complete dissolution of the residue.

Troubleshooting Guide

The following diagram provides a logical approach to troubleshooting common issues encountered during the SPE protocol.

SPE_Troubleshooting start Problem: Low Analyte Recovery check_homogenization Was tissue homogenization complete? start->check_homogenization check_ph Is the sample pH appropriate for analyte retention? check_homogenization->check_ph Yes solution_homogenization Optimize homogenization time and technique. check_homogenization->solution_homogenization No check_conditioning Was the SPE cartridge properly conditioned? check_ph->check_conditioning Yes solution_ph Adjust sample pH before loading. check_ph->solution_ph No check_loading Was the sample loading flow rate too high? check_conditioning->check_loading Yes solution_conditioning Ensure cartridge is fully wetted and not allowed to dry. check_conditioning->solution_conditioning No check_washing Did the wash step prematurely elute the analyte? check_loading->check_washing Yes solution_loading Decrease the flow rate during sample loading. check_loading->solution_loading No check_elution Is the elution solvent strong enough? check_washing->check_elution Yes solution_washing Use a weaker wash solvent. check_washing->solution_washing No solution_elution Increase solvent strength or use a different elution solvent. check_elution->solution_elution No

Caption: Troubleshooting guide for low analyte recovery in SPE.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from tissue samples. The methodology, adapted from validated procedures for the parent compound, offers a robust starting point for researchers in drug metabolism, pharmacokinetics, and food safety. Adherence to the outlined sample preparation and SPE steps, coupled with careful optimization and validation, will enable the accurate and reliable quantification of this compound in complex tissue matrices.

References

Application Notes and Protocols for Automated Liquid Chromatographic Cleanup in Desacetylcephapirin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desacetylcephapirin is the primary metabolite of cephapirin, a first-generation cephalosporin antibiotic frequently used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1][2] Monitoring its residues in food products, such as milk, is crucial to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the automated liquid chromatographic cleanup and subsequent analysis of Desacetylcephapirin. The methodologies outlined are designed for researchers, scientists, and drug development professionals.

Key Principles

The presented method utilizes an automated liquid chromatography system for the cleanup of complex sample matrices, such as milk, prior to quantitative analysis.[1][2] This automated approach enhances reproducibility, reduces solvent consumption, and improves sample throughput compared to manual methods. The cleanup process typically involves solid-phase extraction (SPE) principles, where the analyte of interest is retained on a chromatographic column while interferences are washed away. Subsequently, the purified analyte is eluted and analyzed by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS/MS) detector.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for Desacetylcephapirin analysis.

Table 1: Recovery and Detection Limits

AnalyteMatrixFortification Levels (ppm)Recovery (%)Estimated Detection Limit (ppb)Reference
DesacetylcephapirinMilk0.01 - 1091 - 98~2[1][2]

Table 2: Method Performance Characteristics from UHPLC-MS/MS Analysis

AnalyteMatrixCCα (μg/kg)Mean Recovery (%)Repeatability (CVr, %)Reproducibility (CVR, %)Reference
DesacetylcephapirinBovine Milk6894.6 - 117.15.6 - 13.65.9 - 27.9[3]
CephapirinBovine Milk6794.6 - 117.15.6 - 13.65.9 - 27.9[3]

CCα: Decision limit - the concentration at and above which it can be concluded with a probability of 1-α that a sample is non-compliant. CVr: Coefficient of variation for repeatability. CVR: Coefficient of variation for within-laboratory reproducibility.

Experimental Protocols

Protocol 1: Automated Liquid Chromatographic Cleanup and Ion-Pairing Liquid Chromatography

This protocol is adapted from a method for the determination of cephapirin and desacetylcephapirin in milk.[1][2]

1. Sample Preparation: Extraction and Deproteinization

  • To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride.

  • Add 28 mL of acetonitrile.

  • Mix thoroughly and filter to collect 20 mL of the clear filtrate (this is equivalent to 5 mL of milk).

  • Evaporate the filtrate to a volume of 1-2 mL.

  • Reconstitute the remaining solution to 4 mL with water.

  • Filter the solution and transfer it to 4 mL autosampler vials.

2. Automated Liquid Chromatographic Cleanup

  • System: Waters WISP autosampler or equivalent.

  • Cleanup Column: Supelcosil LC-18.

  • Mobile Phase A: 0.01M KH2PO4.

  • Mobile Phase B: Acetonitrile.

  • Procedure:

    • Load 2 mL of the prepared filtrate onto the LC-18 column equilibrated with 100% Mobile Phase A.

    • Elute the column with a gradient program:

      • 0-3 min: 100% Mobile Phase A.

      • 3-24 min: Ramp to 70% Mobile Phase A and 30% Mobile Phase B.

    • Collect the fractions corresponding to the elution times of Desacetylcephapirin and cephapirin.

3. Analytical Chromatography

  • Analytical Column: Polymer Laboratories PLRP-S.

  • Mobile Phase for Desacetylcephapirin: 0.02M pH 1.96 buffer of 0.01M decanesulfonate-acetonitrile (84:16 v/v).

  • Analysis: Inject the collected fractions into the analytical HPLC system for quantification.

Protocol 2: UHPLC-MS/MS Method for Simultaneous Determination

This protocol is based on a method for the simultaneous determination of 10 cephalosporins, including Desacetylcephapirin, in bovine milk.[3]

1. Sample Preparation

  • Dilute the milk sample with a 50mM phosphate buffer solution (pH 8.5).

  • Directly purify the diluted sample using an HLB solid-phase extraction cartridge.

  • Elute the analytes from the cartridge.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. UHPLC-MS/MS Analysis

  • UHPLC System: Acquity UPLC or equivalent.

  • Analytical Column: Acquity UPLC BEH Shield RP18.

  • Detection: Positive electrospray ionization tandem mass spectrometry (ESI-MS/MS).

  • Internal Standard: Ceftiofur-D3.

  • Analysis: Perform gradient elution and quantify using the internal standard method.

Diagrams

experimental_workflow_1 cluster_sample_prep Sample Preparation cluster_cleanup Automated LC Cleanup cluster_analysis Analytical Chromatography milk 10 mL Milk add_tea Add 2 mL 0.2M Tetraethylammonium Chloride milk->add_tea add_acn Add 28 mL Acetonitrile add_tea->add_acn filter Filter to Collect 20 mL Filtrate add_acn->filter evaporate Evaporate to 1-2 mL filter->evaporate reconstitute Reconstitute to 4 mL with Water evaporate->reconstitute filter_final Filter and Transfer to Vial reconstitute->filter_final lc_column Supelcosil LC-18 Column filter_final->lc_column Load 2 mL collect_fractions Collect Fractions lc_column->collect_fractions Gradient Elution analytical_column Polymer Laboratories PLRP-S collect_fractions->analytical_column quantification Quantification analytical_column->quantification Ion-Pairing LC experimental_workflow_2 cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis milk_sample Bovine Milk Sample dilute Dilute with 50mM Phosphate Buffer (pH 8.5) milk_sample->dilute spe Purify with HLB SPE Cartridge dilute->spe elute Elute Analytes spe->elute dry Dry Eluate under Nitrogen elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute uhplc_column Acquity UPLC BEH Shield RP18 reconstitute->uhplc_column msms_detection ESI-MS/MS Detection uhplc_column->msms_detection Gradient Elution quantification Quantification msms_detection->quantification Internal Standard Method

References

Troubleshooting & Optimization

Troubleshooting poor peak resolution in Desacetylcephapirin sodium HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Desacetylcephapirin Sodium HPLC Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in a reversed-phase HPLC analysis?

Poor peak resolution, where adjacent peaks are not fully separated, is typically a result of issues related to three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k).[1] Common problems manifest as peak tailing, fronting, broadening, or splitting.[2] These can stem from chemical interactions, such as those between the analyte and the stationary phase, or physical issues related to the HPLC system and column integrity.[3]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue when analyzing polar, ionizable compounds like this compound.[4]

Common Causes:

  • Secondary Silanol Interactions: The primary cause is often the interaction between basic functional groups on the analyte and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 column).[2][5]

  • Column Overload: Injecting too much sample can saturate the column, leading to tailing.[6]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[7]

  • Mobile Phase pH: An inappropriate mobile phase pH can increase the ionization of silanol groups, promoting secondary interactions.[4]

Solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2-3 protonates the silanol groups, minimizing their interaction with basic analytes.[5][7]

  • Use an End-Capped Column: Modern, high-purity, end-capped silica columns (Type B) have fewer accessible silanol groups, which significantly reduces tailing.[4]

  • Add a Mobile Phase Modifier: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block active silanol sites.[4][8]

  • Reduce Sample Load: Dilute the sample or decrease the injection volume to prevent column overload.[7]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that might cause tailing.[9]

Q3: I'm observing peak fronting for my analyte. What's the cause?

Peak fronting, where the first half of the peak is broader, is less common than tailing but indicates specific problems.[4]

Common Causes:

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause fronting.[3][6]

  • Column Overload: Severe mass overload can also manifest as fronting.[1]

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can disrupt the sample band and lead to fronting.[6]

Solutions:

  • Optimize Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[3] If a different solvent is necessary due to solubility, ensure it is weaker than the mobile phase and use the smallest possible volume.[10]

  • Reduce Sample Concentration: Lower the amount of analyte injected onto the column.[1]

  • Check Column Health: If fronting appears suddenly, it may indicate a column void. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.[9]

Q4: All my peaks, including this compound, are broad. How can I improve this?

When all peaks in a chromatogram are broad, the issue is often related to the HPLC system or general method parameters rather than specific chemical interactions.[11]

Common Causes:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or a large detector flow cell, can cause band broadening.[7][11]

  • Column Degradation: A loss of stationary phase or column contamination can lead to a general decrease in efficiency.[2]

  • Slow Detector Settings: If the detector's data acquisition rate is too slow, it cannot accurately trace a sharp peak, resulting in a broader appearance.[11]

  • High Mobile Phase Viscosity: A viscous mobile phase can slow mass transfer, leading to broader peaks.[1]

Solutions:

  • Minimize System Tubing: Use shorter tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) between the injector, column, and detector.[7]

  • Increase Column Temperature: Raising the column temperature reduces mobile phase viscosity and can improve peak sharpness. However, be cautious of analyte stability, as some cephalosporins can degrade at elevated temperatures.[1][12]

  • Decrease Flow Rate: Lowering the flow rate can sometimes improve efficiency and sharpen peaks, though it will increase the analysis time.[1]

  • Flush or Replace Column: If the column is old or contaminated, flushing it with a strong solvent or replacing it may restore peak shape.[11]

Q5: I'm observing split peaks for this compound. What are the potential reasons?

Split peaks suggest that the analyte band is being disrupted as it passes through the system or column.[2]

Common Causes:

  • Partially Clogged Frit: Contaminants or sample particulates can block the inlet frit of the column, causing the sample to travel through multiple paths.[10]

  • Column Void: A void or channel in the column packing material can cause the sample band to split.[6][13]

  • Injection Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting.[3][6]

  • Co-elution: The "split" may actually be two closely eluting, unresolved compounds.[6]

Solutions:

  • Filter Samples: Always filter samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates.[14]

  • Use an In-line Filter: An in-line filter installed before the column can protect the frit from blockage.

  • Back-flush the Column: Reversing the column and flushing with a compatible solvent (check manufacturer's instructions) can sometimes dislodge particulates from the frit.[9]

  • Match Injection Solvent: Ensure the injection solvent is the same as or weaker than the mobile phase.[15]

Q6: How can I improve the separation between this compound and its related impurities or degradation products?

Improving the resolution between closely eluting peaks often requires adjusting the method's selectivity (α), which describes the relative retention of the two compounds.[16] A stability-indicating method is crucial for separating the active ingredient from any degradation products.[17][18]

Strategies to Improve Selectivity:

  • Change Organic Modifier: The most powerful way to alter selectivity is to switch the organic solvent in the mobile phase.[16] If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties will alter the interactions with the analytes and stationary phase, often changing the elution order.

  • Adjust Mobile Phase pH: Since this compound and its potential impurities are ionizable, small changes in the mobile phase pH can significantly impact their retention times and improve separation.[19][20]

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) can provide a different selectivity.[16]

  • Use Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is highly effective for separating complex mixtures containing compounds with a wide range of polarities, such as an active ingredient and its degradation products.[21][22]

Troubleshooting and Optimization Visualizations

The following diagrams illustrate logical workflows for addressing common HPLC issues and optimizing peak resolution.

Troubleshooting_Workflow cluster_problems Identify Peak Shape Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Poor Peak Resolution (this compound) Tailing Peak Tailing Start->Tailing Broadening Broad Peaks (All) Start->Broadening Splitting Split Peaks Start->Splitting TailingCauses • Secondary Silanol Interactions • Column Overload • Incorrect Mobile Phase pH Tailing->TailingCauses BroadeningCauses • Extra-Column Volume • Column Degradation • High Mobile Phase Viscosity Broadening->BroadeningCauses SplittingCauses • Clogged Inlet Frit • Column Void • Strong Injection Solvent Splitting->SplittingCauses TailingSolutions • Lower Mobile Phase pH (~3) • Use End-Capped Column • Reduce Sample Load TailingCauses->TailingSolutions BroadeningSolutions • Use Shorter/Narrower Tubing • Increase Column Temperature • Flush or Replace Column BroadeningCauses->BroadeningSolutions SplittingSolutions • Filter Samples (0.22 µm) • Use In-line Filter • Match Injection Solvent to Mobile Phase SplittingCauses->SplittingSolutions

A logical workflow for troubleshooting poor peak resolution.

Resolution_Factors cluster_factors Governing Factors cluster_params Adjustable Experimental Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention (k) Resolution->Retention ColLength Column Length Efficiency->ColLength ParticleSize Particle Size Efficiency->ParticleSize Temp Temperature Efficiency->Temp FlowRate Flow Rate Efficiency->FlowRate Selectivity->Temp MobilePhase Mobile Phase (Solvent Type, pH) Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Retention->Temp Retention->MobilePhase OrganicPercent % Organic Solvent Retention->OrganicPercent

Relationship between resolution factors and experimental parameters.

Data Summary & Experimental Protocols

Table 1: Typical HPLC Method Parameters for Cephalosporin Analysis

This table summarizes common starting conditions for the analysis of cephalosporins, including this compound, based on published methods.[23][24][25][26][27]

ParameterTypical Value / ConditionNotes
Column C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm)Reversed-phase columns are standard.[26] Shorter columns with smaller particles (e.g., <3 µm) can increase efficiency.[1]
Mobile Phase A Aqueous Buffer (e.g., 10-50 mM Phosphate, Acetate)Buffers are essential to control pH and improve peak shape.[14][19]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.[20]
pH 2.5 - 7.0The optimal pH depends on the pKa of the analyte. A lower pH (~3) is often used to suppress silanol activity.[4]
Elution Mode Isocratic or GradientGradient elution is preferred for separating the main peak from impurities and degradation products.[21]
Flow Rate 0.8 - 1.5 mL/minAdjusting the flow rate can impact resolution and analysis time.[1]
Column Temp. 25 - 40 °CHigher temperatures can improve efficiency but may risk analyte degradation.[12]
Detection UV at 254 nm or 230 nmWavelength depends on the chromophore of the specific cephalosporin.[25][27]
Injection Vol. 5 - 20 µLKeep volume low to prevent band broadening and overload.[1]
Protocol: Mobile Phase Preparation (Example: Phosphate Buffer with Acetonitrile)

Accurate and consistent mobile phase preparation is critical for reproducible results.[22]

Objective: To prepare 1 L of a mobile phase consisting of 25 mM Potassium Phosphate Buffer (pH 3.0) and Acetonitrile.

Materials:

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • HPLC-grade phosphoric acid (H₃PO₄)

  • HPLC-grade acetonitrile (ACN)

  • 0.45 µm solvent filtration apparatus

  • Calibrated pH meter

Procedure (Aqueous Portion - Buffer):

  • Weigh: Accurately weigh 3.40 g of KH₂PO₄ and transfer to a clean 1 L volumetric flask or glass beaker.

  • Dissolve: Add approximately 900 mL of HPLC-grade water and stir until the salt is completely dissolved.

  • Adjust pH: Place a calibrated pH electrode into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.

  • Bring to Volume: Transfer the solution to a 1 L volumetric flask (if using a beaker) and add HPLC-grade water to the mark. Mix thoroughly.

  • Filter and Degas: Filter the entire buffer solution through a 0.45 µm membrane filter to remove particulates.[14] Degas the solution using vacuum filtration, sonication, or helium sparging to remove dissolved gases that can cause pump problems and baseline noise.[2]

Procedure (Final Mobile Phase Mixing):

  • Measure: For a final mobile phase of 80:20 Buffer:ACN (v/v), precisely measure 800 mL of the prepared aqueous buffer and 200 mL of acetonitrile into a clean, labeled mobile phase reservoir.

  • Mix: Gently swirl the reservoir to ensure the solution is homogeneous.

  • Label: Clearly label the reservoir with the composition, pH, preparation date, and your initials.

Protocol: System Suitability Test (SST)

An SST is performed before sample analysis to verify that the chromatography system is performing adequately for the intended method.

Objective: To confirm the HPLC system meets the minimum performance criteria for the this compound analysis.

Procedure:

  • Equilibrate System: Pump the mobile phase through the entire system until a stable, flat baseline is achieved (typically 15-30 minutes).

  • Prepare SST Solution: Prepare a solution containing this compound at a known concentration. For resolution checks, this solution should also contain a closely eluting impurity or a compound known to separate from the main peak.

  • Perform Injections: Make at least five replicate injections of the SST solution.

  • Evaluate Parameters: Using the chromatography data software, calculate the following parameters from the replicate injections:

    • Tailing Factor (Asymmetry Factor): Should typically be ≤ 1.5 to ensure peak symmetry.[7]

    • Theoretical Plates (N): A measure of column efficiency. The required number is method-specific but should be high (e.g., > 3000) and consistent.

    • Resolution (Rs): The degree of separation between the this compound peak and the closest eluting peak. A value of Rs > 1.5 is generally required for baseline separation.[1]

    • Relative Standard Deviation (%RSD): Calculate the %RSD for peak area, peak height, and retention time for the replicate injections. The %RSD should be low (e.g., < 2.0%) to demonstrate system precision.

  • Acceptance: The system is deemed suitable for analysis only if all SST parameters meet the pre-defined acceptance criteria for the method.

References

Mitigating matrix effects in mass spectrometry for Desacetylcephapirin sodium.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Desacetylcephapirin sodium using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate matrix effects and ensure accurate, reproducible results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound, focusing on the identification and mitigation of matrix effects.

Q1: I'm observing significant ion suppression for this compound in my plasma samples. How can I identify the source and mitigate this effect?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis, especially in complex biological matrices like plasma.[1][2] It occurs when co-eluting endogenous components interfere with the ionization of the target analyte.[3]

Troubleshooting Steps:

  • Qualitative Assessment (Post-Column Infusion): To identify at what retention times ion suppression occurs, perform a post-column infusion experiment.[3][4][5]

    • Continuously infuse a standard solution of this compound into the mass spectrometer post-column.

    • Inject a blank, extracted plasma sample.

    • Dips in the baseline signal of your analyte indicate retention time regions where matrix components are causing ion suppression.[5][6]

  • Chromatographic Optimization: Adjust your chromatographic method to separate this compound from the suppression zones identified.[3]

    • Modify the gradient elution profile.

    • Experiment with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.

  • Sample Preparation Enhancement: Simple protein precipitation may not be sufficient to remove interfering phospholipids, a common cause of ion suppression.[1] Consider more rigorous sample cleanup methods:

    • Solid-Phase Extraction (SPE): SPE can effectively remove salts, proteins, and phospholipids, providing a cleaner extract.[7]

    • Liquid-Liquid Extraction (LLE): LLE can also offer a cleaner sample by partitioning the analyte into a solvent immiscible with the sample matrix.

Q2: My results for this compound in milk samples are not reproducible. Could this be a matrix effect?

A2: Yes, poor reproducibility is a common symptom of unmanaged matrix effects.[8] The composition of biological matrices like milk can vary between samples, leading to inconsistent ion suppression or enhancement.

Troubleshooting Steps:

  • Quantitative Assessment of Matrix Effect: To confirm a matrix effect, compare the analyte's response in a post-extraction spiked sample to its response in a clean solvent at the same concentration.[4][9] A significant difference indicates the presence of matrix effects.

  • Use of an Internal Standard (IS): The most effective way to correct for variability is to use a stable isotope-labeled (SIL) internal standard for this compound. The SIL-IS will co-elute and experience similar matrix effects as the analyte, allowing for reliable quantification through response ratioing. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness may vary.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank milk extract) to compensate for the matrix effect. This ensures that your calibrators and samples experience similar ionization conditions.

Q3: I have low recovery of this compound after my Solid-Phase Extraction (SPE) protocol. What could be the issue?

A3: Low recovery in SPE can stem from several factors related to the method's optimization for your specific analyte and matrix.

Troubleshooting Steps:

  • Check Sorbent Selection: Ensure the chosen sorbent chemistry is appropriate for this compound. For cephalosporins, reversed-phase sorbents like C18 are common.[7]

  • Optimize SPE Steps: Systematically evaluate each step of the SPE process:

    • Conditioning/Equilibration: Inadequate conditioning can lead to poor retention.

    • Loading: Ensure the sample pH is optimized for retention on the sorbent.

    • Washing: The wash solvent may be too strong, leading to premature elution of the analyte. Try a weaker solvent (e.g., lower percentage of organic).

    • Elution: The elution solvent may not be strong enough to fully desorb the analyte. Increase the organic content or modify the pH. For ion-exchange mechanisms, ensure the elution solvent has the correct pH or ionic strength to disrupt the analyte-sorbent interaction.[10]

  • Sample Pre-treatment: Ensure your milk sample is properly pre-treated before loading. This often involves protein precipitation (e.g., with acetonitrile) followed by centrifugation and dilution.[11]

Below is a diagram illustrating a general troubleshooting workflow for matrix effects.

MatrixEffect_Troubleshooting Start Poor Reproducibility / Low Sensitivity / Accuracy Issues CheckMatrixEffect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect Confirmed? CheckMatrixEffect->MatrixEffectPresent NoMatrixEffect Investigate Other Issues (e.g., Instrument, Standard Prep) MatrixEffectPresent->NoMatrixEffect No Optimize Mitigation Strategies MatrixEffectPresent->Optimize Yes SamplePrep Improve Sample Preparation (SPE, LLE) Optimize->SamplePrep Chroma Optimize Chromatography (Gradient, Column) Optimize->Chroma InternalStd Use Stable Isotope-Labeled Internal Standard Optimize->InternalStd Validate Re-validate Method SamplePrep->Validate Chroma->Validate InternalStd->Validate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of quantitative results.[1][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound in animal-derived matrices (milk, plasma)?

A2: While there is no single "best" method for all situations, more selective sample preparation techniques generally result in cleaner extracts and reduced matrix effects.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in significant matrix effects as it does not effectively remove phospholipids and other endogenous components.[1]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into a different solvent phase.

  • Solid-Phase Extraction (SPE): Generally considered one of the most effective techniques for minimizing matrix effects.[3] It allows for targeted cleanup by selecting a sorbent that retains the analyte while allowing interfering matrix components to be washed away.[12]

The choice depends on the required sensitivity and the complexity of the matrix. For trace-level quantification, SPE is often preferred.

Q3: How do I calculate the matrix effect?

A3: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample (Set B) with the peak area of the analyte in a pure solvent (Set A) at the same concentration.[6]

The formula is: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.[6]

  • An ME value > 100% indicates ion enhancement.[6]

Q4: Can changing my LC-MS interface from ESI to APCI help reduce matrix effects?

A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI).[1][2] This is because APCI involves a gas-phase ionization mechanism, which is less affected by the non-volatile salts and endogenous components that typically cause problems in the ESI process.[2] However, the suitability of APCI depends on the analyte's ability to be ionized by this technique.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from studies on cephapirin (the parent drug of Desacetylcephapirin) and its metabolite. This data can serve as a benchmark for your method development.

Table 1: Sample Preparation Recovery Data

Analyte Matrix Preparation Method Average Recovery (%) Reference
Cephapirin Milk Acetonitrile Precipitation & LC Cleanup 91-98% [11]
Desacetylcephapirin Milk Acetonitrile Precipitation & LC Cleanup 91-98% [11]
Cephapirin Feces Phosphate Buffer/Methanol Extraction & SPE >60% [13]

| Cephapirin | Urine | Phosphate Buffer/Methanol Extraction & SPE | >80% |[13] |

Table 2: Method Performance Data

Analyte Matrix Method LOQ Reference
Cephapirin Feces UPLC-MS/MS 4.02 µg/kg [13]
Cephapirin Urine UPLC-MS/MS 0.96 µg/L [13]

| Cephapirin | (Water) | UPLC-MS/MS | 0.4 ppb (spiked) |[14] |

Experimental Protocols

1. Protocol: Solid-Phase Extraction (SPE) for Cephapirin in Urine/Feces (Adapted)

This protocol is adapted from a validated method for cephapirin and can serve as a starting point for Desacetylcephapirin.[13]

  • Sample Pre-treatment:

    • Urine: Centrifuge the sample. Dilute 1 mL of supernatant with 4 mL of 25 mM phosphate buffer (pH 8.5).

    • Feces: Homogenize 1g of sample with 10 mL of a 50:50 (v/v) mixture of 200 mM phosphate buffer (pH 8.5) and methanol. Centrifuge and collect the supernatant.

  • SPE Cartridge: Oasis HLB (250 mg) or equivalent.

  • Procedure:

    • Condition: Wash the cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water.

    • Equilibrate: Equilibrate the cartridge with 5 mL of 25 mM phosphate buffer (pH 8.5).

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Elute: Elute the analyte with 5 mL of methanol.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Below is a diagram illustrating the SPE workflow.

SPE_Workflow cluster_PreTreatment Sample Pre-Treatment cluster_SPE Solid-Phase Extraction cluster_PostSPE Post-Extraction PreTreat Homogenize/Dilute Sample (e.g., with Buffer) Condition 1. Condition (Methanol, Water) PreTreat->Condition Equilibrate 2. Equilibrate (Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Water) Load->Wash Elute 5. Elute Analyte (Methanol) Wash->Elute DryRecon Dry & Reconstitute Elute->DryRecon Analysis LC-MS/MS Analysis DryRecon->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

2. Protocol: Protein Precipitation for Cephalosporins in Plasma (General)

This is a general protocol for rapid sample cleanup. Note that this method may result in significant matrix effects.[15][16]

  • Precipitation:

    • To 250 µL of plasma sample in a microcentrifuge tube, add 750 µL of cold acetonitrile (or 0.25 mL of 6% trichloroacetic acid[15]).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collection:

    • Carefully collect the supernatant.

  • Analysis:

    • The supernatant can be injected directly, or it can be evaporated and reconstituted in the mobile phase if concentration is needed.

References

Preventing Desacetylcephapirin sodium degradation during sample extraction and storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Desacetylcephapirin sodium. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent its degradation during sample extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at temperatures of -20°C or lower.[1] For maximum protection against degradation, it is also recommended to store the compound under an inert gas, such as nitrogen, in a tightly sealed container to prevent exposure to moisture and air.[2]

Q2: What common factors can cause this compound to degrade?

A2: this compound is susceptible to degradation under several conditions. The primary factors include exposure to non-neutral pH (both acidic and alkaline environments), elevated temperatures, and incompatible materials like strong oxidizing agents.[3][4][5] The presence of water can lead to hydrolysis of the beta-lactam ring, a common degradation pathway for cephalosporins.[5]

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must prepare solutions in advance, use a validated, neutral pH buffer, prepare them fresh, and store them at 2-8°C for a very limited time. For longer-term experiments, it is best to prepare solutions immediately before use.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for stability testing.[1][6] These techniques can effectively separate the parent compound from its degradation products, allowing for accurate quantification and stability assessment.[7][8]

Troubleshooting Guides

Issue 1: Unexpected degradation of the compound in stored samples.

Q: I am observing significant degradation in my samples even when stored at low temperatures. What could be the cause?

A: Unexpected degradation during storage can arise from several factors beyond just temperature. Use the following checklist to troubleshoot:

  • pH of the Sample Matrix: Is the pH of your sample extract acidic or alkaline? Cephalosporins like Desacetylcephapirin are known to degrade rapidly in non-neutral pH conditions.[5] Ensure your final sample extract is buffered to a neutral pH if possible.

  • Presence of Water: Was the sample completely free of moisture before storage? Even trace amounts of water can lead to hydrolysis over time. If working with lyophilized powder, ensure it is handled in a dry environment (e.g., a glovebox with desiccant).

  • Container Integrity: Is the container tightly sealed? Poor sealing can allow moisture and oxygen to enter, accelerating degradation.[2]

  • Freeze-Thaw Cycles: Are you subjecting your samples to multiple freeze-thaw cycles? While cephapirin has shown stability after a single freeze-thaw cycle, repeated cycles can promote degradation and should be avoided.[9] It is advisable to aliquot samples into single-use vials.

Issue 2: Low recovery of this compound after sample extraction.

Q: My analytical results show low recovery of the analyte after extracting it from a biological matrix (e.g., milk, plasma). Why is this happening?

A: Low recovery is often linked to degradation during the extraction process itself. Consider the following potential causes:

  • Extraction Solvents and pH: The use of harsh solvents or buffers with an inappropriate pH can cause immediate degradation.[5] For instance, using methanol in sample preparation has been reported to form methyl-related degradation products of cephapirin.[5] An extraction method for milk successfully used acetonitrile for deproteinization, which is a milder organic solvent.[10]

  • Temperature During Extraction: Are you keeping the samples cool throughout the extraction process? Many steps, such as centrifugation and evaporation, can generate heat. It is critical to keep samples on ice whenever possible to minimize thermal degradation.

  • Extraction Time: A lengthy extraction protocol increases the time the analyte is exposed to potentially destabilizing conditions. Optimize your workflow to be as efficient as possible.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature ≤ -20°C[1]Minimizes chemical and enzymatic degradation rates.
Atmosphere Inert Gas (e.g., Nitrogen)[2]Prevents oxidation.
Container Tightly sealed, opaque vialProtects from moisture, oxygen, and light.
Form Lyophilized powderMore stable than solutions due to the absence of water.
Handling Avoid multiple freeze-thaw cyclesAliquot into single-use vials to maintain integrity.[9]

Table 2: Factors Contributing to Degradation and Mitigation Strategies

Degradation FactorPotential OutcomeMitigation Strategy
Alkaline/Acidic pH Rapid hydrolysis of the beta-lactam ring.[5]Maintain sample pH between 6.0 and 7.5. Use appropriate buffers.
Elevated Temperature Increased rate of all chemical degradation reactions.[5]Keep samples on ice during extraction; store long-term at ≤ -20°C.
Presence of Water Hydrolysis of the amide bond in the beta-lactam ring.[5]Use anhydrous solvents; store as a lyophilized solid in a desiccated environment.
Oxidizing Agents Oxidation of the sulfide group.Avoid contact with strong oxidizers.[3]
Reactive Solvents (e.g., Methanol) Formation of solvent-adduct degradation products.[5]Use non-reactive solvents like acetonitrile for extraction.[10]

Experimental Protocols

Protocol 1: General Sample Extraction from a Biological Matrix (Adapted from Milk Analysis)

This protocol is a general guideline for extracting this compound while minimizing degradation.

  • Sample Preparation:

    • If frozen, thaw the sample (e.g., 10 mL of milk) on ice.

    • Keep the sample cooled in an ice bath throughout the procedure.

  • Deproteinization:

    • To the 10 mL sample, add 2 mL of 0.2M tetraethylammonium chloride.

    • Add 28 mL of cold acetonitrile.[10]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 4°C for 15 minutes at 3000 x g.

  • Filtrate Collection:

    • Carefully collect 20 mL of the clear supernatant (filtrate).[10]

  • Solvent Evaporation:

    • Evaporate the filtrate to approximately 1-2 mL using a gentle stream of nitrogen at a temperature not exceeding 30°C.[10] Avoid heating to prevent thermal degradation.

  • Reconstitution and Final Preparation:

    • Reconstitute the remaining volume up to 4 mL with purified water or a mobile phase-like solution.[10]

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Forced Degradation Study

This study helps identify potential degradation products and understand stability limits.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a neutral buffer (e.g., phosphate buffer, pH 7.0).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before injection.

    • Alkaline Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and analyze at 5, 15, 30, and 60 minutes.[5] Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, by a stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and identify degradation peaks.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Start Start with Biological Sample Homogenize Homogenize Sample on Ice Start->Homogenize Deproteinize Add Acetonitrile for Protein Precipitation Homogenize->Deproteinize Centrifuge Centrifuge at 4°C Deproteinize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate Solvent (N2 Stream, <30°C) Collect->Evaporate Reconstitute Reconstitute in Aqueous Solution Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Analyze Inject into HPLC or LC-MS/MS Filter->Analyze

Caption: Workflow for minimizing degradation during sample extraction.

DegradationPathway compound This compound (Active β-Lactam Ring) degraded Hydrolyzed Product (Inactive / Open Ring) compound->degraded Ring Opening stressor H₂O / OH⁻ (Hydrolysis) stressor->compound Attacks β-Lactam

Caption: Simplified primary degradation pathway via hydrolysis.

TroubleshootingTree issue Low Analyte Recovery or Unexpected Degradation? cause1 During Storage? issue->cause1 Yes cause2 During Extraction? issue->cause2 No storage_temp Is Temp ≤ -20°C? cause1->storage_temp ext_temp Samples Kept on Ice? cause2->ext_temp storage_ph Is Sample pH Neutral? storage_temp->storage_ph Yes sol_storage_temp Action: Ensure proper freezer temperature. storage_temp->sol_storage_temp No storage_ft Multiple Freeze-Thaw Cycles? storage_ph->storage_ft Yes sol_storage_ph Action: Buffer sample to neutral pH before storage. storage_ph->sol_storage_ph No sol_storage_ft Action: Aliquot samples to single-use vials. storage_ft->sol_storage_ft Yes ext_ph Harsh pH or Solvents? ext_temp->ext_ph Yes sol_ext_temp Action: Maintain cold chain during all steps. ext_temp->sol_ext_temp No sol_ext_ph Action: Use mild solvents (e.g., Acetonitrile) and neutral buffers. ext_ph->sol_ext_ph Yes

Caption: Decision tree for troubleshooting sample degradation.

References

Enhancing the sensitivity of assays for low-level Desacetylcephapirin sodium detection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of assays for low-level Desacetylcephapirin sodium detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting low levels of this compound?

A1: The most common and sensitive methods for detecting low levels of Desacetylcephapirin, a major metabolite of Cephapirin, are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV detection.[1][2][3] LC-MS/MS, in particular, offers very high sensitivity and specificity, with detection limits reported to be around 1 ng/mL in milk.[2][3][4]

Q2: Why is it important to also consider Cephapirin in my Desacetylcephapirin assay?

A2: Cephapirin is partially converted to its microbiologically active metabolite, Desacetylcephapirin, in matrices like milk and animal tissues.[5] Desacetylcephapirin can persist as long as the parent drug, making it a crucial residue to monitor.[2][3] Therefore, methods capable of detecting both compounds are often necessary for a complete residue analysis.[5]

Q3: What are some general strategies to enhance the sensitivity of my immunoassay (e.g., ELISA) for small molecules like Desacetylcephapirin?

A3: While specific literature on ELISA for Desacetylcephapirin is scarce, general sensitivity enhancement strategies for immunoassays can be applied. These include optimizing antibody orientation on the assay surface, using nanozymes for signal amplification, and employing techniques to reduce non-specific binding.[6] Integrating cell-free synthetic biology systems to generate a more robust signal is also an emerging approach.[6][7]

Q4: Can electrochemical biosensors be used for this compound detection?

A4: While specific applications for Desacetylcephapirin are not detailed in the provided literature, electrochemical biosensors are a powerful tool for sensitive and accurate detection of various analytes.[8] Strategies to enhance their sensitivity include using efficient ECL luminophores and DNA-assisted signal amplification.[8] Developing a specific ion-selective electrode or an ECL-based sensor for Desacetylcephapirin could be a promising research direction for achieving ultra-sensitive detection.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Signal or Poor Sensitivity Inefficient extraction of Desacetylcephapirin from the sample matrix.Optimize the extraction procedure. For milk samples, a deproteinization step with acetonitrile followed by evaporation and reconstitution is effective.[1] Ensure the pH of the extraction buffer is appropriate.
Suboptimal chromatography conditions.For ion-pairing liquid chromatography, ensure the mobile phase composition and pH are correct. A gradient elution with acetonitrile and a decanesulfonate buffer has been shown to be effective.[1]
Insufficient sample cleanup leading to matrix effects in LC-MS/MS.Implement a solid-phase extraction (SPE) cleanup step. A C18 column can be used to effectively clean the sample extract before injection.[1]
High Background Noise Contaminated reagents or solvents.Use HPLC or MS-grade solvents and reagents. Prepare fresh buffers daily.
Carryover from previous injections.Implement a robust needle wash protocol on the autosampler. Inject blank samples between experimental samples to check for carryover.
Non-specific binding in immunoassays.Use blocking buffers (e.g., BSA, non-fat milk) to reduce non-specific binding to the microplate wells. Optimize washing steps with appropriate buffers (e.g., PBS-T).[6]
Poor Peak Shape/Resolution in Chromatography Inappropriate column chemistry.For Desacetylcephapirin, a Polymer Laboratories PLRP-S column has been used successfully.[1] Ensure the column is not degraded.
Mismatched solvent strength between sample and mobile phase.Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to prevent peak distortion.[1]
Low Analyte Recovery Incomplete extraction from the sample matrix.Increase the mixing/sonication time during extraction.[9] Ensure the correct ratio of sample to extraction solvent is used.[1]
Analyte degradation during sample processing.Keep samples and extracts on ice or at a controlled low temperature. Minimize the time between extraction and analysis. Cephapirin and its metabolites can degrade during storage or extraction.[2]
Inefficient elution from SPE cartridges.Ensure the elution solvent is strong enough to desorb the analyte from the SPE sorbent. Methanol and acetonitrile have been used for elution from C18 cartridges.[9]

Quantitative Data Summary

MethodMatrixLimit of Detection (LOD)Recovery RateReference
Ion-Pairing Liquid ChromatographyMilk~2 ppb91-98%[1]
LC-MS/MSMilk~1 ng/mLNot Specified[2][3][4]
UPLC-MS/MS (for Cephapirin)Feces, Urine1 µg L⁻¹ (LLOQ)Not Specified[9]
MISPE-HPLC-UV (for Ceftiofur Sodium)Milk, Chicken, Pork, Beef0.0015 mg L⁻¹>91.9%[10]

Experimental Protocols

Detailed Methodology for Sensitive LC-MS/MS Detection of Desacetylcephapirin in Milk (Based on Heller et al., 2000)

This protocol is adapted from the methods described for the identification of Cephapirin and its metabolites in bovine milk.[2][3]

1. Sample Preparation and Extraction:

  • Deproteinization: To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride and 28 mL of acetonitrile.[1]

  • Filtration: Mix thoroughly and filter the solution to collect 20 mL of the clear filtrate (this is equivalent to 5 mL of the original milk sample).[1]

  • Evaporation: Evaporate the filtrate to a volume of 1-2 mL using a gentle stream of nitrogen.[1]

  • Reconstitution: Add water to bring the final volume to 4 mL.[1]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm filter before transferring it to an autosampler vial.[1]

2. Automated Liquid Chromatographic Cleanup:

  • Column: Supelcosil LC-18 column.[1]

  • Loading: Inject 2 mL of the prepared filtrate onto the LC-18 column.[1]

  • Mobile Phase A: 0.01M KH2PO4.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • 0-3 min: 100% A

    • 3-24 min: Gradient to 30% B[1]

  • Fraction Collection: Collect the fraction corresponding to the elution time of Desacetylcephapirin.

3. LC-MS/MS Analysis:

  • Analytical Column: Polymer Laboratories PLRP-S column.[1]

  • Mobile Phase: 0.02M pH 1.96 buffer of 0.01M decanesulfonate-acetonitrile (84:16 v/v).[1]

  • Ionization: Electrospray ionization (ESI).[2][3]

  • Mass Spectrometer: Ion Trap Mass Spectrometer.[2][3]

  • Detection: Monitor for the specific precursor and product ions of Desacetylcephapirin. Structures are tentatively identified by their molecular weight and product ion mass spectra.[2][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Automated Cleanup cluster_analysis Analysis milk Milk Sample (10 mL) deprotein Deproteinization (Acetonitrile) milk->deprotein filter1 Filtration deprotein->filter1 evap Evaporation (to 1-2 mL) filter1->evap reconst Reconstitution (to 4 mL with Water) evap->reconst filter2 Final Filtration (0.22 µm) reconst->filter2 lc_cleanup LC Cleanup (Supelcosil LC-18) filter2->lc_cleanup fraction Fraction Collection lc_cleanup->fraction lcms LC-MS/MS Analysis (PLRP-S Column) fraction->lcms data Data Acquisition & Analysis lcms->data

Caption: Workflow for this compound detection.

logical_relationship cephapirin Cephapirin matrix Biological Matrix (e.g., Milk, Tissue) cephapirin->matrix Metabolism assay Analytical Assay (e.g., LC-MS/MS) cephapirin->assay Direct Detection desacetyl Desacetylcephapirin (Metabolite) desacetyl->assay Metabolite Detection matrix->desacetyl

Caption: Conversion and detection of Cephapirin.

References

Technical Support Center: Desacetylcephapirin Sodium Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation of Desacetylcephapirin sodium.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound standard/sample is not fully dissolving. What should I do?

A1: Issues with solubility can arise from using inappropriate solvents or concentrations. This compound has specific solubility characteristics.

  • Recommended Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2] It is only slightly soluble in methanol.[2] For analytical purposes, starting with water or DMSO is recommended. The parent compound, Cephapirin sodium, is soluble in water up to approximately 50 mg/mL.

  • Troubleshooting Steps:

    • Ensure you are using a recommended solvent (Water or DMSO).

    • If particles are still visible, gentle warming or sonication may aid dissolution. However, be cautious as prolonged exposure to heat can cause degradation.[3][4]

    • Consider reducing the concentration of your sample if solubility limits are being exceeded.

Q2: I am observing low recovery of this compound after sample preparation. What are the potential causes?

A2: Low recovery can be attributed to several factors, including analyte degradation, incomplete extraction, or matrix effects. Cephalosporins, as a class, are known to be unstable under certain conditions.[3][5][6]

  • pH Sensitivity: Cephalosporins can degrade in alkaline or acidic conditions.[3] It is crucial to control the pH during extraction and analysis. For some cephalosporin HPLC methods, a mobile phase with a pH around 5.6 to 6 has been found to be optimal.[7][8]

  • Temperature and Light Sensitivity: Both ceftiofur and cephapirin have been shown to degrade at elevated temperatures.[3] Samples should be protected from light and kept cool, especially during long processing times.

  • Extraction Method: The choice of sample preparation technique is critical. Protein precipitation is a common and simple method, but it may be non-selective.[9][10] Solid-phase extraction (SPE) can offer higher selectivity and improve recovery by effectively isolating the analyte from interfering matrix components.[10][11][12]

Q3: My chromatogram shows unexpected peaks. Could these be degradation products?

A3: Yes, the appearance of extra peaks is often indicative of sample degradation. Desacetylcephapirin is a metabolite of Cephapirin, but both can degrade further.[13]

  • Known Degradants: Studies on the parent compound, Cephapirin, have identified degradation products such as cephapirin lactone and hydrolyzed cephapirin.[13] It is plausible that Desacetylcephapirin undergoes similar degradation pathways. The use of methanol in sample preparation has also been linked to the formation of specific degradation products like methoxy desacetylcephapirin and desacetylcephapirin methyl ester.[3]

  • Preventive Measures:

    • Prepare samples fresh and analyze them promptly.

    • Avoid harsh pH conditions and high temperatures during sample preparation.[3]

    • If using methanol, be aware of the potential for artifact formation.[3]

    • Store stock solutions and samples at recommended temperatures, typically -20°C.[1]

Q4: Which sample preparation method is best for analyzing this compound in biological matrices?

A4: The optimal method depends on the specific matrix (e.g., plasma, milk, urine) and the required sensitivity of the assay.[10]

  • Protein Precipitation (PPT): This is a rapid and straightforward technique, often using acetonitrile.[9] It is suitable for initial screening but may suffer from a lack of selectivity and potential matrix effects.[10]

  • Solid-Phase Extraction (SPE): SPE is a more selective method that can provide cleaner extracts and better analyte concentration.[11][14] It is often preferred for complex biological samples to improve the limit of quantitation.[10] Various SPE sorbents can be used, and method optimization is key to achieving high recovery.[11]

  • Liquid-Liquid Extraction (LLE): LLE is another option for sample cleanup, though it may be more labor-intensive and use larger volumes of organic solvents.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound to aid in experimental design.

Table 1: Solubility of this compound and Cephapirin Sodium

CompoundSolventSolubilityReference
This compoundDMSOSoluble[1][2]
WaterSoluble[1]
WaterSlightly Soluble[2]
MethanolSlightly Soluble[2]
Cephapirin SodiumWater~50 mg/mL
Milk>350 mg/mL[16]

Table 2: HPLC Method Parameters for Cephalosporin Analysis

ParameterConditionReference
ColumnC18 Reverse-Phase[8][17]
Mobile PhaseAcetonitrile and Phosphate Buffer[8]
pH~6.0[8]
Detection Wavelength250 nm - 270 nm[2][7]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

  • To 200 µL of plasma sample, add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion into the HPLC or LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of methanol or an appropriate solvent mixture.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualized Workflows and Pathways

G cluster_workflow Sample Preparation Workflow start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt spe Solid-Phase Extraction (SPE) start->spe Alternative centrifuge Centrifugation ppt->centrifuge evap Evaporation spe->evap supernatant Collect Supernatant centrifuge->supernatant supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute analysis LC-MS/MS or HPLC Analysis reconstitute->analysis

Caption: A generalized workflow for this compound sample preparation.

G cluster_degradation Potential Degradation Pathway parent Cephapirin metabolite Desacetylcephapirin (Active Metabolite) parent->metabolite Metabolism degradation Further Degradation Products (e.g., Lactone, Hydrolyzed Forms) parent->degradation Heat, pH extremes metabolite->degradation Heat, pH extremes

References

Validation & Comparative

Comparative efficacy of Desacetylcephapirin sodium versus parent cephapirin.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy of cephapirin and its primary active metabolite, desacetylcephapirin. Cephapirin is a first-generation cephalosporin antibiotic that undergoes deacetylation in the body to form desacetylcephapirin, which also possesses microbiological activity.[1][2][3][4] Understanding the comparative efficacy of these two compounds is crucial for evaluating the overall therapeutic effectiveness of cephapirin.

Data Presentation: In Vitro Antibacterial Activity

The in vitro activities of cephapirin and desacetylcephapirin have been evaluated against various mastitis pathogens. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of Cephapirin and Desacetylcephapirin

OrganismCompoundMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureusCephapirin0.250.25
Desacetylcephapirin0.250.5
Coagulase-negative staphylococciCephapirin0.060.12
Desacetylcephapirin0.120.25
Streptococcus dysgalactiaeCephapirin≤0.03≤0.03
Desacetylcephapirin≤0.03≤0.03
Streptococcus uberisCephapirin0.120.25
Desacetylcephapirin0.120.25
Escherichia coliCephapirin4.08.0
Desacetylcephapirin>16>16

Data sourced from a study evaluating 488 mastitis pathogen isolates.[5][6][7]

For staphylococcal and streptococcal isolates, there was a high level of agreement in susceptibility outcomes between cephapirin and desacetylcephapirin.[5][7] Notably, for S. aureus, the MIC₅₀ and MIC₉₀ of cephapirin were similar to or within one dilution of the values for desacetylcephapirin.[5] However, desacetylcephapirin shows significantly less activity against E. coli.[5][6][7]

Metabolic Pathway and Experimental Workflow

The metabolic conversion of cephapirin and the general workflow for assessing in vivo efficacy are critical concepts in its pharmacological evaluation.

cluster_0 Metabolic Pathway Cephapirin Cephapirin Sodium Metabolism In Vivo Metabolism (Deacetylation) Cephapirin->Metabolism Systemic Circulation Desacetylcephapirin Desacetylcephapirin (Active Metabolite) Metabolism->Desacetylcephapirin Primarily in Liver & Kidney

Caption: Metabolic conversion of Cephapirin to its active metabolite.

cluster_1 In Vivo Efficacy Assessment Workflow cluster_2 Endpoints A Animal Model Selection (e.g., Mouse Mastitis Model) B Induction of Infection (e.g., Intramammary inoculation with S. aureus) A->B C Treatment Administration (Cephapirin vs. Desacetylcephapirin) B->C D Sample Collection (e.g., Mammary Gland Tissue) C->D E Outcome Assessment D->E F Bacterial Load (CFU/g) E->F Quantitative G Histopathology E->G Qualitative H Cytokine Profiling E->H Mechanistic

Caption: General experimental workflow for in vivo efficacy studies.

Pharmacokinetics and In Vivo Efficacy

Cephapirin is rapidly metabolized to desacetylcephapirin following administration.[1][2] In some cases, the concentration of the metabolite can equal or exceed that of the parent compound in milk.[2] Desacetylcephapirin also tends to persist longer than the parent compound in milk.[3][4] When administered via intramuscular injection in a calf model, cephapirin was almost entirely converted to its desacetyl form in tissues.[3][4]

In a mouse mastitis model, parenteral administration of cephapirin effectively reduced the bacterial load of S. aureus in the mammary gland in a dose-dependent manner.[8] While direct comparative in vivo efficacy studies between cephapirin and desacetylcephapirin are not extensively detailed in the search results, the significant in vitro activity of desacetylcephapirin against key mastitis pathogens like S. aureus and its persistence in tissues suggest it contributes meaningfully to the overall therapeutic effect of cephapirin treatment.[3][4][5]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in antimicrobial efficacy testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[9][10][11]

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of cephapirin and desacetylcephapirin sodium in a suitable solvent (e.g., sterile deionized water).

    • Create a series of twofold dilutions in Mueller-Hinton Broth (MHB) to achieve twice the final desired concentrations.

  • Plate Preparation:

    • Using a 96-well microtiter plate, dispense 50 μL of the appropriate antimicrobial dilution into each well. This will result in a plate with a gradient of antibiotic concentrations.

    • Reserve wells for a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an agar plate culture.

    • Inoculate the colonies into a tube of sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 μL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 μL.

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: In Vivo Mouse Mastitis Model for Efficacy Assessment

This protocol is a generalized representation based on established mouse mastitis models.[8][12][13][14]

  • Animal Acclimatization:

    • Acclimatize lactating female mice (e.g., Swiss Webster) to laboratory conditions for at least 5 days, with ad libitum access to food and water.[13]

  • Induction of Mastitis:

    • Anesthetize the mice.

    • Gently expose the teat of the L4 (fourth on the left) and R4 (fourth on the right) abdominal mammary glands.

    • Using a blunt needle, perform an intramammary inoculation with a suspension of S. aureus (e.g., 100 CFU in 50 µL of PBS).[8][12]

  • Treatment:

    • At specified time points post-infection (e.g., 0 and 10 hours), administer the test compounds (cephapirin or desacetylcephapirin) via a systemic route (e.g., intramuscular or intravenous injection).[8] A control group should receive a vehicle-only injection.

  • Euthanasia and Sample Collection:

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the inoculated mammary glands.

  • Assessment of Bacterial Load:

    • Weigh each gland and homogenize it in sterile PBS.

    • Prepare serial dilutions of the homogenate and plate them on appropriate agar (e.g., Tryptic Soy Agar).

    • Incubate the plates and count the resulting colonies to determine the number of CFU per gram of tissue.

  • Histopathological Analysis (Optional):

    • Fix a portion of the mammary gland tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin) to evaluate inflammation and tissue damage.[12]

References

A Comparative Guide to the Validation of UHPLC-MS/MS Methods for Desacetylcephapirin Sodium in Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Desacetylcephapirin sodium in milk against alternative analytical techniques. Desacetylcephapirin is a primary metabolite of the cephalosporin antibiotic Cephapirin, and its monitoring in milk is crucial for ensuring food safety and regulatory compliance. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical method for their needs.

Method Performance Comparison

The following table summarizes the key performance indicators of the UHPLC-MS/MS method and compares it with an alternative High-Performance Liquid Chromatography with UV-VIS detection (HPLC-UV) method. The data highlights the superior sensitivity and efficiency of the UHPLC-MS/MS approach.

Performance ParameterUHPLC-MS/MS MethodHPLC-UV Method
Limit of Detection (LOD) ~1 ng/mL[1]50 µg/kg (50 ng/mL)[2]
Limit of Quantification (LOQ) Not explicitly stated, but detection limits are low.Not explicitly stated.
Recovery 94.6% to 117.1%[3]91-98% (for Cephapirin and Desacetylcephapirin combined)[4]
Repeatability (CVr) 5.6% to 13.6%[3]Not explicitly stated.
Reproducibility (CVR) 5.9% to 27.9%[3]Not explicitly stated.
Decision Limit (CCα) 68 µg/kg[3][5]Not applicable.
Analysis Time Approximately 40 minutes (including sample preparation)[3][5]Not explicitly stated, but likely longer due to cleanup steps.

Experimental Workflows

The following diagram illustrates the typical experimental workflow for the UHPLC-MS/MS analysis of Desacetylcephapirin in milk.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing milk_sample Milk Sample dilution Dilution with Phosphate Buffer milk_sample->dilution spe Solid Phase Extraction (SPE) (HLB Cartridge) dilution->spe elution Elution spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution uhplc UHPLC Separation (Acquity UPLC BEH Shield RP18) reconstitution->uhplc msms Tandem Mass Spectrometry (ESI+) uhplc->msms quantification Quantification (Internal Standard) msms->quantification

UHPLC-MS/MS Experimental Workflow

Detailed Experimental Protocols

UHPLC-MS/MS Method

This method provides a sensitive and reliable approach for the simultaneous determination of Desacetylcephapirin and other cephalosporins in bovine milk.[3]

1. Sample Preparation:

  • Dilute the milk sample with a 50mM phosphate buffer solution (pH 8.5).

  • Purify the diluted sample directly using an HLB solid-phase extraction (SPE) cartridge.

  • Elute the analytes from the cartridge.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.[3][5]

2. UHPLC-MS/MS Analysis:

  • Chromatographic System: Utilize an Acquity UPLC BEH Shield RP18 column for separation with gradient elution.[3]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with additives like formic acid to improve ionization.

  • Mass Spectrometry: Employ a tandem mass spectrometer with a positive electrospray ionization (ESI+) source for detection.[3]

  • Quantification: Use an internal standard, such as ceftiofur-D3, for accurate quantification.[3]

3. Validation:

  • The method should be validated according to international guidelines, such as the European Commission Decision 2002/657/EC.[3]

  • Validation parameters to be assessed include linearity, recovery, repeatability, reproducibility, and decision limit (CCα).[3]

Alternative Method: HPLC with UV-VIS Detection

This method represents an older, less sensitive technique for the determination of Cephapirin and Desacetylcephapirin.

1. Sample Preparation:

  • Extraction/Deproteinization: Add tetraethylammonium chloride and acetonitrile to the milk sample.

  • Collect the clear filtrate.

  • Evaporate the filtrate and redissolve the residue in water.

  • Cleanup: Load the filtered solution onto an LC-18 column for cleanup.

  • Collect the fractions corresponding to Cephapirin and Desacetylcephapirin.[4][6]

2. HPLC Analysis:

  • Column: Use a Polymer Laboratories PLRP-S column.

  • Mobile Phase: An isocratic mobile phase consisting of a buffered solution of decanesulfonate and acetonitrile is used.[4][6]

  • Detection: Monitor the eluent using a UV-VIS detector.

Discussion

The UHPLC-MS/MS method demonstrates significant advantages over the older HPLC-UV method for the analysis of Desacetylcephapirin in milk. The primary benefits of the UHPLC-MS/MS approach include its superior sensitivity, with a limit of detection in the low ng/mL range, and higher specificity due to the use of tandem mass spectrometry.[1] The streamlined sample preparation protocol for the UHPLC-MS/MS method, often involving a direct SPE cleanup, results in a shorter overall analysis time compared to the more laborious extraction and cleanup steps required for the HPLC-UV method.[3]

While the HPLC-UV method can provide acceptable recoveries, its significantly higher limit of detection makes it less suitable for monitoring the low residue levels often required by regulatory bodies.[2][4] The UHPLC-MS/MS method, with its high sensitivity and specificity, is the preferred method for routine monitoring and confirmatory analysis of Desacetylcephapirin in milk, ensuring food safety and compliance with maximum residue limits. Furthermore, modern multi-residue UHPLC-MS/MS methods allow for the simultaneous determination of a wide range of veterinary drugs, including Desacetylcephapirin, from a single sample injection, further increasing laboratory efficiency.

References

A Comparative Analysis of the Bacteriological Efficacy of Cephapirin and its Active Metabolite, Desacetylcephapirin, Against Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bacteriological cure rates of the first-generation cephalosporin, cephapirin, and its primary active metabolite, desacetylcephapirin, in relation to other cephalosporins. The data presented is compiled from various in vitro and in vivo studies, with a focus on the treatment of bovine mastitis, a common application for this class of antibiotics.

Executive Summary

Cephapirin is a parenteral cephalosporin antibiotic that undergoes in vivo metabolism to form desacetylcephapirin, which also possesses microbiological activity.[1][2][3] While desacetylcephapirin generally exhibits lower in vitro activity than its parent compound, studies suggest a synergistic effect between the two against certain bacterial strains.[4] This guide synthesizes available data to compare the bacteriological efficacy of cephapirin (and by extension, the combined effect with its metabolite) with other cephalosporins, providing valuable insights for researchers in antimicrobial drug development and evaluation.

Comparative Bacteriological Cure Rates

The following table summarizes the bacteriological cure rates of cephapirin in comparison to other cephalosporins and antibiotics from various clinical and field studies. It is important to note that direct in vivo comparative data for desacetylcephapirin as a standalone treatment is limited, and its efficacy is primarily considered in the context of its synergistic action with cephapirin.

Antibiotic Pathogen(s) Bacteriological Cure Rate (%) Study Population Reference
Cephapirin Gram-positive bacteriaNon-inferior to CeftiofurDairy Cows with nonsevere clinical mastitis[4]
Ceftiofur (Third-gen) Gram-negative bacteriaSignificantly higher than CephapirinDairy Cows with nonsevere clinical mastitis[4]
Cephapirin Overall pathogensNo significant difference from untreatedCows with subclinical mastitis[5][6]
Amoxicillin Overall pathogens82%Cows with subclinical mastitis[5][6]
Cloxacillin Overall pathogens73%Cows with subclinical mastitis[5][6]
Cephapirin Staphylococcus aureus100% (in treated quarters)Pregnant Jersey heifers with experimentally induced mastitis[7]
Cephapirin Streptococcus spp.Higher than supportive treatment aloneDairy cows with clinical mastitis

In Vitro Activity of Desacetylcephapirin

In vitro studies have established that desacetylcephapirin is a microbiologically active metabolite of cephapirin. However, its potency is generally reduced compared to the parent drug. One study reported that the desacetyl metabolites of cefotaxime, cephalothin, and cephapirin were 5-55% as active as the parent drug, with the level of activity being dependent on the bacterial species tested.[4] Despite this reduced activity, the same study demonstrated a synergistic or partially synergistic effect in 64% of 25 strains of Enterobacteriaceae and Staphylococcus aureus when tested against a combination of cephapirin and desacetylcephapirin.[4]

Experimental Protocols

Noninferiority Trial of Cephapirin vs. Ceftiofur for Bovine Mastitis
  • Objective: To compare the efficacy of a first-generation (cephapirin) versus a third-generation (ceftiofur) cephalosporin for the treatment of nonsevere clinical mastitis in dairy cows.

  • Study Population: 296 dairy cows with nonsevere clinical mastitis from 7 commercial dairy farms.

  • Treatment Regimen:

    • Cephapirin Group: Intramammary infusion of cephapirin sodium, with two treatments administered 12 hours apart.

    • Ceftiofur Group: Intramammary infusion of ceftiofur hydrochloride, administered once daily for 5 days.

  • Bacteriological Analysis: Milk samples were collected for bacteriological culture before treatment and at 10 and 17 days post-treatment.

  • Outcome Measurement: Bacteriological cure was defined as the absence of the initial pathogen in both post-treatment milk samples.

Retrospective Analysis of Antibiotic Efficacy for Subclinical Mastitis
  • Objective: To review milk culture results to compare the bacteriological efficacy of seven different antibiotic treatments and no treatment for subclinical bovine mastitis.

  • Data Source: Retrospective review of 9,007 cases of subclinical mastitis from dairy herds.

  • Inclusion Criteria: Cases with at least one mastitis pathogen isolated from the initial milk sample, a follow-up culture within one month, and a record of the treatment administered.

  • Treatments Compared: Amoxicillin, cloxacillin, erythromycin, hetacillin, penicillin, pirlimycin, and cephapirin.

  • Outcome Measurement: Bacteriological cure was determined by the absence of the initial pathogen in the follow-up milk culture.[5][6]

Metabolic Pathway of Cephapirin

The following diagram illustrates the in vivo conversion of cephapirin to its active metabolite, desacetylcephapirin. This metabolic process is a key consideration when evaluating the overall efficacy of cephapirin.

Cephapirin_Metabolism Cephapirin Cephapirin Desacetylcephapirin Desacetylcephapirin (Active Metabolite) Cephapirin->Desacetylcephapirin In vivo Deacetylation

Caption: In vivo metabolism of Cephapirin to Desacetylcephapirin.

Experimental Workflow for a Noninferiority Trial

The workflow for a typical noninferiority clinical trial comparing two antibiotic treatments for bovine mastitis is outlined below.

Experimental_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Groups cluster_followup Follow-up & Analysis Enrollment Dairy Cows with Nonsevere Clinical Mastitis Randomization Random Allocation Enrollment->Randomization GroupA Cephapirin (First-Generation Cephalosporin) Randomization->GroupA Group A GroupB Ceftiofur (Third-Generation Cephalosporin) Randomization->GroupB Group B FollowUp Post-treatment Milk Samples (Day 10 & 17) GroupA->FollowUp GroupB->FollowUp Analysis Bacteriological Cure Assessment FollowUp->Analysis

Caption: Workflow of a randomized noninferiority clinical trial.

References

Inter-laboratory Study for the Validation of a Desacetylcephapirin Sodium Assay: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for an inter-laboratory study designed to validate an analytical assay for Desacetylcephapirin sodium. The objective of such a study is to establish the performance, reliability, and reproducibility of the analytical method across multiple laboratories, ensuring it is fit for its intended purpose in pharmaceutical quality control. This document outlines the experimental protocols, presents illustrative data for comparison, and details the expected performance characteristics of a robust assay.

The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2] A well-validated method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

Comparative Analytical Methods

While this guide focuses on a specific High-Performance Liquid Chromatography (HPLC) method for this compound, alternative methods could include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS often offers higher sensitivity and specificity, which can be beneficial for detecting trace amounts of the analyte.[3] The choice of method will depend on the specific requirements of the analysis, such as the sample matrix and the required limits of detection and quantitation.

Experimental Protocols

The following protocols are designed for an inter-laboratory validation study of an HPLC assay for this compound.

2.1. Objective

To assess the precision, accuracy, linearity, specificity, and robustness of an HPLC method for the quantification of this compound across multiple laboratories.

2.2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Water (HPLC grade)

  • Placebo (matrix without the active pharmaceutical ingredient)

2.3. Equipment

  • HPLC system with UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

2.4. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 7.0) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

2.5. Validation Parameters

The following parameters should be evaluated by each participating laboratory according to the ICH guidelines.[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing placebo samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50-150% of the target concentration should be analyzed.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations of the analyte and is expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.[7]

    • Intermediate Precision: Variation within the same laboratory, considering different days, analysts, and equipment.[7]

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[7][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables summarize hypothetical but realistic data from a three-laboratory inter-laboratory study.

Table 1: Linearity

LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Laboratory 110 - 1500.9995
Laboratory 210 - 1500.9992
Laboratory 310 - 1500.9998

Table 2: Accuracy (Recovery)

LaboratorySpiked Concentration (µg/mL)Mean Recovery (%)%RSD
Laboratory 15099.50.8
100100.20.5
15099.80.6
Laboratory 25098.91.1
10099.50.9
150100.50.7
Laboratory 350100.80.7
100101.20.4
150100.10.5

Table 3: Precision

ParameterLaboratory 1 (%RSD)Laboratory 2 (%RSD)Laboratory 3 (%RSD)
Repeatability0.60.80.5
Intermediate Precision1.21.51.1
Reproducibility (Overall %RSD) \multicolumn{3}{c}{2.5 }

Table 4: LOD and LOQ

ParameterLaboratory 1 (µg/mL)Laboratory 2 (µg/mL)Laboratory 3 (µg/mL)
LOD0.50.60.4
LOQ1.51.81.2

Mandatory Visualizations

4.1. Inter-laboratory Study Workflow

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase A Develop Standardized Protocol B Prepare Homogeneous Samples A->B C Distribute Samples & Protocol B->C Lab1 Laboratory 1 Analysis C->Lab1 Lab2 Laboratory 2 Analysis C->Lab2 Lab3 Laboratory 3 Analysis C->Lab3 D Collect Raw Data Lab1->D Lab2->D Lab3->D E Statistical Analysis D->E F Generate Validation Report E->F

Caption: Workflow of the inter-laboratory validation study.

4.2. Assay Validation Parameter Relationship

G AssayValidation AssayValidation Accuracy Accuracy AssayValidation->Accuracy Precision Precision AssayValidation->Precision Specificity Specificity AssayValidation->Specificity Linearity Linearity AssayValidation->Linearity LOD LOD AssayValidation->LOD LOQ LOQ AssayValidation->LOQ Robustness Robustness AssayValidation->Robustness Range Range Linearity->Range

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.